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  • Product: 5-Ethynylnicotinonitrile
  • CAS: 152803-05-9

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 5-Ethynylnicotinonitrile

Bifunctional Scaffold for Precision Medicinal Chemistry Executive Summary 5-Ethynylnicotinonitrile (5-Ethynylpyridine-3-carbonitrile) represents a high-value pharmacophore and linker in modern drug discovery. Distinguish...

Author: BenchChem Technical Support Team. Date: February 2026

Bifunctional Scaffold for Precision Medicinal Chemistry

Executive Summary

5-Ethynylnicotinonitrile (5-Ethynylpyridine-3-carbonitrile) represents a high-value pharmacophore and linker in modern drug discovery. Distinguished by its rigid pyridine core substituted with orthogonal reactive handles—an electron-withdrawing nitrile at C3 and a steric-light ethynyl group at C5—this compound serves as a critical "click-ready" building block. It is extensively utilized in Fragment-Based Drug Discovery (FBDD) for constructing rigidified linkers in PROTACs and as a core scaffold in kinase and mGlu5 receptor inhibitors. This guide details its physiochemical profile, validated synthetic routes, and reactivity landscape.[1][2]

Chemical Identity & Physiochemical Profile[3][4]

5-Ethynylnicotinonitrile is a bifunctional pyridine derivative. Its electron-deficient nature, driven by the pyridine nitrogen and the nitrile group, makes it unique compared to phenyl analogs, offering distinct pi-stacking interactions and metabolic stability profiles.

PropertyData
IUPAC Name 5-Ethynylpyridine-3-carbonitrile
CAS Number 152803-05-9
Molecular Formula C₈H₄N₂
Molecular Weight 128.13 g/mol
Appearance Yellow to pale brown solid
Solubility Soluble in DMSO, DMF, DCM, MeOH; sparingly soluble in water
Storage -20°C, Inert atmosphere (Argon/Nitrogen), Light-sensitive
Key Hazards Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation)

Structural Analysis:

  • C3-Nitrile: Acts as a hydrogen bond acceptor and a precursor for amidoximes, tetrazoles, or amines. It significantly lowers the pKa of the pyridine nitrogen.

  • C5-Alkyne: A terminal alkyne providing a handle for Sonogashira couplings or Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

  • Pyridine Core: Electron-deficient; less prone to oxidative metabolism than electron-rich arenes.

Synthetic Routes & Production

The industrial standard for synthesizing 5-Ethynylnicotinonitrile relies on the Sonogashira cross-coupling of 5-bromonicotinonitrile with trimethylsilylacetylene (TMSA), followed by desilylation. This route is preferred over direct acetylene coupling to avoid oligomerization and homocoupling (Glaser coupling).

Mechanism & Workflow Diagram

The following Graphviz diagram illustrates the 2-step synthetic pathway and potential side-reaction checkpoints.

SynthesisWorkflow Start 5-Bromonicotinonitrile (Starting Material) Intermed TMS-Protected Intermediate (Purification Required) Start->Intermed Step 1: Coupling 50-60°C, 4-12h Reagents1 TMS-Acetylene Pd(PPh3)2Cl2 (3 mol%) CuI (1 mol%), Et3N, THF Reagents1->Intermed Product 5-Ethynylnicotinonitrile (Yellow Solid) Intermed->Product Step 2: Desilylation RT, 1h SideProduct Glaser Homocoupling (Di-alkyne Impurity) Intermed->SideProduct O2 Leak / Excess Cu Reagents2 Deprotection K2CO3 / MeOH or TBAF / THF Reagents2->Product

Figure 1: Two-step synthesis of 5-Ethynylnicotinonitrile via Sonogashira coupling.

Reactivity Profile & Applications

5-Ethynylnicotinonitrile is a "divergent" intermediate. Its utility lies in the orthogonality of its functional groups: the alkyne can be reacted without affecting the nitrile, and vice-versa under controlled conditions.

A. The Alkyne Handle (C5 Position)
  • Click Chemistry (CuAAC): Reacts with organic azides to form 1,4-disubstituted 1,2,3-triazoles. This is the primary mode of action for generating METTL3 inhibitors and PROTAC linkers , where the triazole serves as a bioisostere for amide bonds.

  • Sonogashira Extension: Can be coupled with aryl halides to form diaryl alkynes, common in mGlu5 receptor antagonists .

B. The Nitrile Handle (C3 Position)
  • Amidoxime Formation: Reaction with hydroxylamine (NH₂OH) yields the amidoxime, a precursor to 1,2,4-oxadiazoles.

  • Tetrazole Formation: Reaction with sodium azide generates the tetrazole ring, a carboxylic acid bioisostere.

Reactivity Map

ReactivityMap Core 5-Ethynylnicotinonitrile Triazole 1,2,3-Triazole Derivative (via CuAAC Click) Core->Triazole R-N3, Cu(I) Amidoxime Amidoxime (via NH2OH) Core->Amidoxime NH2OH·HCl, Base DiarylAlkyne Diaryl Alkyne (via Sonogashira) Core->DiarylAlkyne Ar-X, Pd(0)/Cu(I) Amide Nicotinamide Analog (via Hydrolysis) Core->Amide H2O2, Base

Figure 2: Divergent reactivity profile enabling library generation.

Experimental Protocol: Validated Synthesis

Objective: Synthesis of 5-Ethynylnicotinonitrile from 5-Bromonicotinonitrile. Scale: 1.0 gram input.

Step 1: Sonogashira Coupling
  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge with Argon for 10 minutes.

  • Charging: Add 5-Bromonicotinonitrile (1.0 g, 5.46 mmol), Pd(PPh₃)₂Cl₂ (115 mg, 0.16 mmol, 3 mol%), and CuI (31 mg, 0.16 mmol, 3 mol%).

  • Solvent: Add anhydrous THF (15 mL) and Triethylamine (5 mL). The solution should turn dark.

  • Reaction: Add Trimethylsilylacetylene (0.93 mL, 6.55 mmol) dropwise via syringe.

  • Execution: Stir at 50°C for 6 hours. Monitor by TLC (Hexane/EtOAc 4:1). The bromide spot (Rf ~0.4) should disappear.

  • Workup: Filter through a celite pad to remove Pd/Cu residues. Concentrate the filtrate in vacuo. The crude TMS-intermediate is usually a brown oil.

Step 2: Desilylation
  • Solvation: Dissolve the crude oil in Methanol (20 mL).

  • Deprotection: Add Potassium Carbonate (K₂CO₃) (1.5 g, 10.9 mmol). Stir at Room Temperature for 30 minutes.

  • Validation: TLC should show a new, slightly more polar spot compared to the TMS-intermediate.

  • Extraction: Dilute with water (50 mL) and extract with Dichloromethane (3 x 30 mL).

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

  • Yield: Expect 500–600 mg (70–85%) of 5-Ethynylnicotinonitrile as a pale yellow solid.

Self-Validating Checkpoint:

  • Color Check: If the reaction mixture turns bright green/blue during Step 1, oxygen has entered (oxidizing Cu(I) to Cu(II)), leading to Glaser homocoupling. Ensure strict Argon atmosphere.

References
  • Chemical Identity & Properties

    • Source: PubChem Compound Summary for CID 10878891 (5-Ethynylnicotinonitrile).
    • Link:

  • Synthetic Methodology (Sonogashira)

    • Title: Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei.[3][4]

    • Source: University of Southampton ePrints / ResearchG
    • Link:

  • Medicinal Chemistry Applications (METTL3 Inhibitors)

    • Title: Piperidine derivatives as METTL3 inhibitors (WO2024153775A1).
    • Source: Google P
    • Link:

  • Medicinal Chemistry Applications (mGlu5 Antagonists)

    • Title: Pyridyl derivatives and their use as mGlu5 receptor antagonists (WO2005094822A1).
    • Source: Google P
    • Link:

  • Click Chemistry Utility

    • Title: Click Chemistry: Diverse Chemical Function
    • Source: Angewandte Chemie International Edition.[5]

    • Link:

Sources

Exploratory

Quantum Chemical Calculations of 5-Ethynylnicotinonitrile: A Technical Guide for Drug Discovery and Molecular Engineering

Abstract 5-Ethynylnicotinonitrile, a heterocyclic aromatic compound featuring both a nitrile and an ethynyl group on a pyridine scaffold, represents a molecule of significant interest for medicinal chemistry and material...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-Ethynylnicotinonitrile, a heterocyclic aromatic compound featuring both a nitrile and an ethynyl group on a pyridine scaffold, represents a molecule of significant interest for medicinal chemistry and materials science. The unique electronic properties conferred by the electron-withdrawing cyano group and the π-rich ethynyl moiety suggest potential applications as a pharmacophore or a functional organic material. This technical guide provides a comprehensive framework for investigating the quantum chemical properties of 5-ethynylnicotinonitrile using Density Functional Theory (DFT). It is intended for researchers, scientists, and drug development professionals seeking to understand and predict the molecule's behavior at the quantum level. This document details the theoretical underpinnings, provides a validated computational protocol, and outlines the interpretation of key calculated parameters, thereby offering a roadmap for in silico characterization.

Introduction: The Significance of the Nicotinonitrile Scaffold

The nicotinonitrile (3-cyanopyridine) framework is a cornerstone in medicinal chemistry, forming the essential scaffold for a variety of marketed drugs, including bosutinib, milrinone, and neratinib.[1] Its derivatives are explored for a wide range of biological activities, acting as constrained pharmacophores in numerous therapeutic agents.[2] The introduction of an ethynyl group at the 5-position introduces a rigid, linear π-system that can significantly modulate the electronic structure, reactivity, and intermolecular interaction potential of the parent molecule.

Quantum chemical calculations offer a powerful, non-empirical approach to elucidate the fundamental properties of 5-ethynylnicotinonitrile before undertaking costly and time-consuming experimental synthesis. By solving approximations of the Schrödinger equation, we can reliably predict molecular geometry, vibrational frequencies, electronic properties, and reactivity descriptors. This guide focuses on the application of Density Functional Theory (DFT), a method that provides a robust balance of computational accuracy and efficiency for organic molecules of this size.[3]

Theoretical Framework and Method Selection
2.1. The Foundation: Density Functional Theory (DFT)

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. The core principle of DFT is that the energy of a molecule can be determined from its electron density, rather than the complex many-electron wavefunction. This simplification makes it feasible to compute the properties of molecules like 5-ethynylnicotinonitrile with high accuracy.

2.2. Causality Behind Method Selection: Choosing the Right Functional and Basis Set

The accuracy of DFT calculations is critically dependent on the choice of the exchange-correlation functional and the basis set.

  • Exchange-Correlation Functional: The functional approximates the complex exchange and correlation interactions between electrons. For substituted pyridines and related organic molecules, hybrid functionals are often the most reliable choice.

    • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a widely-used hybrid functional that has demonstrated high accuracy for geometry optimizations and electronic structure calculations of a vast range of organic compounds.[3] It provides a solid foundation for general-purpose calculations.

    • CAM-B3LYP (Coulomb-attenuating method B3LYP): For investigations into electronic transitions and photophysical properties (e.g., UV-Vis spectra), a long-range corrected functional like CAM-B3LYP is recommended to accurately model charge-transfer excitations.[3]

    • M06-2X (Minnesota, 2006, with 2X amount of HF exchange): This functional is particularly effective for systems where non-covalent interactions are important, though B3LYP is often sufficient for the intramolecular properties of a single molecule.

  • Basis Set: The basis set is a set of mathematical functions used to build the molecular orbitals. The size and flexibility of the basis set directly impact the accuracy of the calculation.

    • Pople Style Basis Sets (e.g., 6-31+G(d), 6-311+G(d,p)): These are highly popular and well-benchmarked. The 6-31G(d) basis set is a good starting point for initial geometry optimizations.[4] For higher accuracy, especially for vibrational frequencies and electronic properties, including diffuse functions (+) on heavy atoms and polarization functions on hydrogen (p) is advisable, leading to 6-311+G(d,p).

    • Dunning's Correlation-Consistent Basis Sets (e.g., cc-pVDZ, aug-cc-pVTZ): These are designed to converge systematically to the complete basis set limit and are excellent for high-accuracy benchmark studies.

For this guide, we will proceed with the B3LYP functional and the 6-311+G(d,p) basis set as a robust combination for a comprehensive analysis of 5-ethynylnicotinonitrile.

Experimental Protocol: A Step-by-Step Computational Workflow

This section outlines a detailed, self-validating protocol for performing quantum chemical calculations on 5-ethynylnicotinonitrile.

3.1. Step 1: Molecular Structure Input
  • Construct the Molecule: Using a molecular modeling software (e.g., Avogadro, GaussView, ChemDraw), build the 3D structure of 5-ethynylnicotinonitrile. Ensure correct atom types and initial bond lengths/angles. The SMILES string for this molecule is N#Cc1cnccc1C#C.

  • Pre-optimization: Perform a quick molecular mechanics optimization (e.g., using a force field like MMFF94) to obtain a reasonable starting geometry. This step is not strictly necessary but can significantly speed up the subsequent quantum mechanical calculation.

3.2. Step 2: Geometry Optimization
  • Calculation Setup:

    • Job Type: Optimization + Frequencies (Opt+Freq). Requesting frequencies in the same job is crucial. It not only provides the vibrational spectrum but also confirms that the optimized structure is a true energy minimum.

    • Method: DFT

    • Functional: B3LYP

    • Basis Set: 6-311+G(d,p)

    • Charge: 0

    • Multiplicity: 1 (Singlet ground state)

  • Execution: Submit the calculation to a quantum chemistry software package (e.g., Gaussian, ORCA, GAMESS).

  • Validation: Upon completion, verify the following:

    • Convergence: Ensure the optimization has converged according to the software's criteria (typically monitoring changes in forces and energy).

    • Vibrational Frequencies: Check the frequency calculation output. A true minimum energy structure will have zero imaginary frequencies . The presence of an imaginary frequency indicates a saddle point, and the initial geometry must be perturbed along the direction of this vibrational mode and re-optimized.

3.3. Step 3: Analysis of Key Molecular Properties

Once a validated optimized geometry is obtained, a single-point energy calculation can be performed using the same level of theory to derive various electronic properties.

  • Molecular Orbitals (HOMO/LUMO):

    • Request the generation of molecular orbital data. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest.

    • The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and electronic stability.[5]

  • Molecular Electrostatic Potential (MEP):

    • Calculate the MEP surface. This property maps the electrostatic potential onto the electron density surface of the molecule.

    • The MEP is invaluable for identifying regions of positive and negative electrostatic potential, which correspond to electrophilic and nucleophilic sites, respectively.[5] This is critical for predicting non-covalent interactions and sites of potential chemical attack.

  • Natural Bond Orbital (NBO) Analysis:

    • Perform an NBO analysis to investigate charge distribution, hybridization, and donor-acceptor interactions within the molecule. This provides a detailed picture of the bonding and electronic delocalization.

Workflow Diagram: Quantum Chemical Analysis of 5-Ethynylnicotinonitrile

G mol_build Build 3D Structure (SMILES: N#Cc1cnccc1C#C) pre_opt Pre-optimize Geometry (Molecular Mechanics) mol_build->pre_opt dft_calc DFT Calculation Job: Opt+Freq Method: B3LYP/6-311+G(d,p) pre_opt->dft_calc check_freq Imaginary Frequencies? dft_calc->check_freq check_freq->dft_calc Yes (Perturb & Rerun) geom Optimized Geometry (Bond Lengths, Angles) check_freq->geom No vib Vibrational Spectra (IR, Raman) geom->vib electronic Electronic Properties (HOMO, LUMO, MEP) geom->electronic nbo NBO Analysis (Charge Distribution) geom->nbo

Caption: A validated workflow for the quantum chemical characterization of 5-ethynylnicotinonitrile.

Data Presentation and Interpretation

The output of these calculations provides a wealth of quantitative data. Presenting this information in a structured format is essential for comparison and interpretation.

4.1. Optimized Molecular Geometry

The primary output is the optimized 3D coordinates of the molecule. From this, key structural parameters can be extracted and compared to experimental data if available, or to similar known structures.

Table 1: Predicted Structural Parameters for 5-Ethynylnicotinonitrile (B3LYP/6-311+G(d,p))

ParameterBond/AnglePredicted Value (Å or °)
Bond Lengths (Å)
C≡N (Nitrile)Value
C-C (Ring-CN)Value
C≡C (Ethynyl)Value
C-C (Ring-C≡CH)Value
C-H (Ethynyl)Value
Pyridine C-NValue
Pyridine C-CValue
**Bond Angles (°) **
C-C≡NValue
C-C≡CValue
C≡C-HValue
C-N-C (Ring)Value
Dihedral Angles (°)
C-C-C≡NValue
C-C-C≡CValue
Note: Placeholder "Value" would be replaced with actual output data from the calculation.
4.2. Vibrational Analysis

The frequency calculation provides the vibrational modes of the molecule, which correspond to peaks in an infrared (IR) spectrum. Key vibrational modes for 5-ethynylnicotinonitrile are expected for the C≡N and C≡C stretching frequencies. Comparing these calculated frequencies to experimental IR data is a primary method for validating the computational model.[4][6]

Table 2: Key Predicted Vibrational Frequencies (B3LYP/6-311+G(d,p))

Vibrational ModePredicted Wavenumber (cm⁻¹) (Scaled)Expected Intensity
C≡N Stretch (Nitrile)ValueStrong
C≡C Stretch (Ethynyl)ValueMedium/Weak
≡C-H Stretch (Ethynyl)ValueStrong
Pyridine Ring BreathingValueMedium
C-H Bending (Aromatic)ValueVariable
Note: Calculated frequencies are often systematically overestimated and may require scaling for direct comparison with experimental spectra.
4.3. Electronic Structure and Reactivity Descriptors

The electronic properties derived from the calculations provide deep insight into the molecule's stability, reactivity, and potential for intermolecular interactions.

Table 3: Calculated Electronic Properties (B3LYP/6-311+G(d,p))

PropertySymbolPredicted Value (eV)Interpretation
Highest Occupied MO EnergyEHOMOValueCorrelates with ionization potential; region of electron donation.
Lowest Unoccupied MO EnergyELUMOValueCorrelates with electron affinity; region of electron acceptance.
HOMO-LUMO Energy GapΔEValueIndicator of kinetic stability and chemical reactivity. A large gap implies high stability.
Dipole MomentµValue (Debye)Measures the overall polarity of the molecule.

The HOMO-LUMO gap (ΔE) is a particularly important parameter.[5] A small gap suggests the molecule is more polarizable and more reactive, as it requires less energy to excite an electron to a higher energy state.

Visualization of Molecular Properties

G cluster_homo HOMO Visualization cluster_lumo LUMO Visualization cluster_mep MEP Surface homo_img [Image of HOMO orbital] lumo_img [Image of LUMO orbital] homo_desc Typically delocalized over the ethynyl group and pyridine ring, indicating the primary sites of electron donation. mep_img [Image of MEP surface] lumo_desc Often localized around the -CN group and the pyridine nitrogen, highlighting electron-deficient regions. mep_desc Red regions (negative potential) near the nitrile and pyridine nitrogens. Blue regions (positive potential) near hydrogens.

Caption: Conceptual visualization of key electronic property outputs for 5-ethynylnicotinonitrile.

Conclusion and Future Directions

This guide has established a robust and scientifically grounded workflow for the quantum chemical characterization of 5-ethynylnicotinonitrile. By employing DFT calculations with the B3LYP functional and a 6-311+G(d,p) basis set, researchers can obtain reliable predictions of the molecule's geometry, vibrational spectra, and electronic properties. This in silico data provides a critical foundation for understanding the molecule's intrinsic characteristics, guiding synthetic efforts, and predicting its potential utility in drug design and materials science.

The insights gained—from the precise locations of nucleophilic and electrophilic centers on the MEP surface to the reactivity profile indicated by the HOMO-LUMO gap—are invaluable for developing structure-activity relationships (SAR) and designing next-generation derivatives with tailored properties. Future computational studies could extend this work to explore intermolecular interactions through dimer calculations, simulate solvent effects using continuum models, or predict excited-state properties with Time-Dependent DFT (TD-DFT) to explore its photophysical potential.

References
  • Gribble, G. W. (2010). Recent developments in indole and quinoline chemistry. John Wiley & Sons.
  • Kaur, N., & Kishore, D. (2014). Privileged Scaffolds in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 6(2), 1-20.
  • Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. (2023). J. Adv. Biomed. & Pharm. Sci.
  • Gordon, K. C., et al. (2010). Spectroscopic and computational study of β-ethynylphenylene substituted zinc and free-base porphyrins. RSC Publishing.
  • Umar, Y. (2009). Density functional theory calculations of the internal rotations and vibrational spectra of 2-, 3- and 4-formyl pyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 71(5), 1907-13.
  • Kumar, S., et al. (2014). Crystal structure, DFT, and docking studies of substituted pyridines. European Journal of Medicinal Chemistry, 84, 687-697.
  • Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials. (2025).
  • Malik, M., & Michalska, D. (2014). Assessment of New DFT Methods for Predicting Vibrational Spectra and Structure of Cisplatin. The Journal of Physical Chemistry A, 118(34), 6922–6934.
  • DFT Study on the Substituent Effect of Anticancer Picoline-Diazido-Pt(IV) Compounds. (2022).
  • Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Deriv
  • Quantum Chemical Calculations for Indolizine Systems: A Technical Guide. (2025). BenchChem.
  • Computational Studies on Optoelectronic and Nonlinear Properties of Octaphyrin Derivatives. (2017).

Sources

Foundational

5-Ethynylnicotinonitrile: A Technical Guide to a Versatile Building Block in Modern Chemistry

Foreword: The Strategic Value of the Ethynyl Moiety in Pyridine Scaffolds In the landscape of contemporary drug discovery and materials science, the strategic incorporation of small, reactive functional groups onto heter...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Value of the Ethynyl Moiety in Pyridine Scaffolds

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of small, reactive functional groups onto heterocyclic scaffolds is a cornerstone of innovation. Among these, the ethynyl group stands out for its remarkable versatility, serving as a linchpin for a diverse array of chemical transformations. When appended to the pyridine ring, a privileged structure in medicinal chemistry, the resulting ethynylpyridine scaffold becomes a powerful building block for the synthesis of complex molecular architectures. This guide focuses on a particularly promising derivative: 5-ethynylnicotinonitrile. The presence of the nitrile group further enhances its utility, offering an additional site for chemical modification or a key pharmacophoric element. This document provides an in-depth exploration of the synthesis, characterization, and potential research applications of 5-ethynylnicotinonitrile, tailored for researchers, scientists, and professionals in drug development and materials science.

Synthesis of 5-Ethynylnicotinonitrile: A Two-Step Approach via Sonogashira Cross-Coupling

The most efficient and widely adopted method for the synthesis of 5-ethynylnicotinonitrile is a two-step sequence commencing with a commercially available halonicotinonitrile, typically 5-bromonicotinonitrile. This approach hinges on the robust and reliable Palladium-catalyzed Sonogashira cross-coupling reaction.[1] The use of a silyl-protected acetylene, such as ethynyltrimethylsilane (TMSA), is crucial in the initial coupling step to prevent the undesired homocoupling of the terminal alkyne.[1] The subsequent deprotection of the trimethylsilyl (TMS) group affords the target compound.

Step 1: Sonogashira Coupling of 5-Bromonicotinonitrile with Ethynyltrimethylsilane

This reaction creates the foundational carbon-carbon bond between the pyridine ring and the ethynyl moiety. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and minimizing side products.

Caption: Sonogashira coupling of 5-bromonicotinonitrile and TMSA.

Experimental Protocol: Sonogashira Coupling

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromonicotinonitrile (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02-0.05 eq), and copper(I) iodide (CuI, 0.04-0.10 eq).

  • Solvent and Base Addition: Add anhydrous, degassed solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), followed by a degassed amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2-3 eq).

  • Alkyne Addition: To the stirred suspension, add ethynyltrimethylsilane (1.1-1.5 eq) dropwise via syringe.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 50-80 °C. The optimal temperature will depend on the solvent and the reactivity of the specific catalyst system.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until consumption of the starting material is observed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution to remove the copper catalyst, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product, 5-((trimethylsilyl)ethynyl)nicotinonitrile, can be purified by flash column chromatography on silica gel.

Reagent/CatalystMolar Equiv.Purpose
5-Bromonicotinonitrile1.0Starting material
Ethynyltrimethylsilane1.1 - 1.5Alkyne source
Pd(PPh₃)₂Cl₂0.02 - 0.05Palladium catalyst
CuI0.04 - 0.10Co-catalyst
Triethylamine2.0 - 3.0Base
Step 2: Deprotection of the Trimethylsilyl Group

The removal of the TMS protecting group is typically a straightforward process accomplished under mild basic or fluoride-mediated conditions to yield the terminal alkyne.[2]

Caption: Deprotection of the TMS-protected alkyne.

Experimental Protocol: TMS Deprotection

  • Reaction Setup: Dissolve the purified 5-((trimethylsilyl)ethynyl)nicotinonitrile (1.0 eq) in a suitable solvent such as methanol (for base-catalyzed deprotection) or THF (for fluoride-catalyzed deprotection).

  • Reagent Addition:

    • Method A (Base-catalyzed): Add potassium carbonate (K₂CO₃, 2-3 eq) to the methanolic solution.[2]

    • Method B (Fluoride-catalyzed): Add a solution of tetrabutylammonium fluoride (TBAF, 1.1 eq, 1M in THF) to the THF solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is fully consumed.

  • Work-up:

    • Method A: Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl), and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.

    • Method B: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 5-ethynylnicotinonitrile can be further purified by flash column chromatography if necessary.

Characterization of 5-Ethynylnicotinonitrile

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected spectroscopic data for 5-ethynylnicotinonitrile (CAS No: 152803-05-9).[2]

TechniqueExpected Data
¹H NMR Signals corresponding to the pyridine ring protons and the acetylenic proton. The pyridine protons will appear in the aromatic region (typically δ 7.5-9.0 ppm) with characteristic coupling patterns. The acetylenic proton will appear as a singlet further upfield (typically δ 3.0-3.5 ppm).
¹³C NMR Resonances for the pyridine ring carbons, the nitrile carbon (typically δ 115-120 ppm), and the two acetylenic carbons (typically δ 80-90 ppm).
IR Spectroscopy Characteristic absorption bands for the C≡N stretch (around 2230 cm⁻¹), the C≡C stretch (around 2100 cm⁻¹), and the ≡C-H stretch (around 3300 cm⁻¹).
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of 5-ethynylnicotinonitrile (C₈H₄N₂), which is 128.13 g/mol .

Potential Research Applications of 5-Ethynylnicotinonitrile

The unique combination of a pyridine ring, a reactive ethynyl group, and a cyano moiety makes 5-ethynylnicotinonitrile a highly valuable building block with broad potential applications in medicinal chemistry, chemical biology, and materials science.

Medicinal Chemistry and Drug Discovery

The pyridine nucleus is a well-established "privileged scaffold" in drug design, appearing in numerous approved pharmaceuticals.[3] The addition of an ethynyl group provides a versatile handle for lead optimization and the synthesis of novel drug candidates.

  • "Click" Chemistry and Bioorthogonal Labeling: The terminal alkyne is a perfect substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[4] This allows for the efficient and regioselective synthesis of 1,2,3-triazole-linked conjugates. This strategy can be employed to:

    • Synthesize libraries of novel compounds for high-throughput screening.

    • Attach the nicotinonitrile scaffold to biomolecules for target identification and validation studies.

    • Develop probes for chemical biology applications, such as activity-based protein profiling.

Caption: CuAAC "click" reaction with 5-ethynylnicotinonitrile.

  • Synthesis of Fused Heterocyclic Systems: The ethynyl group can participate in various cycloaddition and annulation reactions to construct more complex, polycyclic scaffolds with potential biological activity.

  • Lead Optimization: The ethynyl group can be further functionalized to introduce a variety of substituents, allowing for fine-tuning of the pharmacokinetic and pharmacodynamic properties of a lead compound. For instance, it can be hydrogenated to the corresponding ethyl or vinyl derivatives, or it can undergo addition reactions to introduce new functional groups.

While direct biological activity data for 5-ethynylnicotinonitrile is not yet widely published, the broader class of nicotinonitrile derivatives has shown a wide range of biological activities, including anticancer and antimicrobial properties.[5] Furthermore, other 5-ethynyl-substituted heterocyclic compounds have demonstrated significant antiviral activities.[6]

Materials Science

The rigid, linear nature of the ethynyl group makes it an attractive component for the construction of novel organic materials.

  • Conjugated Polymers: 5-Ethynylnicotinonitrile can be used as a monomer in the synthesis of conjugated polymers. The incorporation of the pyridine and nitrile moieties can impart unique electronic and photophysical properties to the resulting materials, making them potentially useful in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

  • Metal-Organic Frameworks (MOFs) and Coordination Polymers: The nitrogen atom of the pyridine ring and the nitrile group can act as ligands for metal ions, enabling the construction of coordination polymers and MOFs. The ethynyl group can be used to further modify the properties of these materials or to link different framework structures.

Conclusion and Future Outlook

5-Ethynylnicotinonitrile is a versatile and strategically important building block that holds significant promise for a wide range of research applications. Its straightforward synthesis via the Sonogashira coupling reaction makes it readily accessible to the scientific community. The presence of three distinct functional handles—the pyridine ring, the ethynyl group, and the nitrile moiety—provides a rich platform for chemical diversification.

For researchers in drug discovery, 5-ethynylnicotinonitrile offers a powerful tool for the rapid synthesis of novel compound libraries and for the development of targeted therapeutics. In the field of materials science, it represents a promising monomer for the creation of new functional organic materials with tailored electronic and optical properties. As the demand for novel molecular architectures continues to grow, the utility of such versatile building blocks will undoubtedly expand, paving the way for new discoveries and innovations.

References

  • Razafindrainibe, F., et al. (2017). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. Available at: [Link]

  • Sonogashira coupling of compounds 7 with trimethylsilylacetylene. (n.d.). ResearchGate.
  • Jiao, L., et al. (2013). 5-Ethynylcytidine as a new agent for detecting RNA synthesis in live cells by "click" chemistry. PubMed. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2020). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI. [Link]

  • 1 H NMR and 13 C NMR spectra of 5. (n.d.). ResearchGate.
  • Nitropyridines. 8. Synthesis of substituted 5-nitronicotinamides. (n.d.). ResearchGate.
  • 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. (n.d.). National Institutes of Health.
  • De Clercq, E., et al. (1991). Antiviral activities of 5-ethynyl-1-beta-D-ribofuranosylimidazole-4-carboxamide and related compounds. Antimicrobial Agents and Chemotherapy, 35(4), 679–684. [Link]

  • (2024). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. ResearchGate. [Link]

  • What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne ?. (n.d.). ResearchGate.
  • Jones, A. S., et al. (1979). The synthesis of nucleosides derived from 5-ethynyluracil and 5-ethynylcytosine. Journal of the Chemical Society, Perkin Transactions 1, 348-353. [Link]

  • Solvent‐Free Synthesis of 1,2,4‐Triazols from N‐Tosylhydrazonyl Chlorides and Nitriles. (n.d.). ResearchGate.

Sources

Exploratory

Physicochemical characterization of 5-Ethynylnicotinonitrile

Technical Whitepaper: Physicochemical Profiling & Strategic Applications of 5-Ethynylnicotinonitrile Executive Summary 5-Ethynylnicotinonitrile (CAS 152803-05-9), also known as 3-cyano-5-ethynylpyridine, represents a hig...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling & Strategic Applications of 5-Ethynylnicotinonitrile

Executive Summary

5-Ethynylnicotinonitrile (CAS 152803-05-9), also known as 3-cyano-5-ethynylpyridine, represents a high-value pharmacophore scaffold in modern medicinal chemistry. Its structural uniqueness lies in the juxtaposition of two electron-withdrawing groups—a nitrile and an ethynyl moiety—on a pyridine core. This configuration confers distinct physicochemical properties: reduced basicity, moderate lipophilicity (CLogP ~0.54), and dual-modality reactivity.

This guide provides a rigorous technical framework for the identification, characterization, and application of 5-Ethynylnicotinonitrile. It is designed to transition this compound from a raw building block to a validated tool in Fragment-Based Drug Discovery (FBDD) and bioorthogonal "click" chemistry.

Molecular Identity & Structural Integrity

Establishing the identity of 5-Ethynylnicotinonitrile requires a multi-modal spectroscopic approach to confirm regio-isomerism, particularly distinguishing it from its 2- or 4-ethynyl isomers.

Table 1: Core Identification Parameters

ParameterSpecificationNotes
IUPAC Name 5-Ethynylpyridine-3-carbonitrileAlternate: 3-Cyano-5-ethynylpyridine
CAS Number 152803-05-9Verify against CoA; isomers have different CAS.
Molecular Formula C₈H₄N₂Exact Mass: 128.0374 Da
SMILES N#CC1=CN=CC(C#C)=C1Pyridine nitrogen at pos 1; CN at 3; CCH at 5.
Molecular Weight 128.13 g/mol Suitable for FBDD (Rule of 3 compliant).
Appearance White to pale yellow solidColoration often indicates oxidation or Pd residues.
Spectroscopic Signature (Predicted & Observed)
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • The aromatic region is defined by three distinct protons on the pyridine ring. Due to the electron-withdrawing nature of both the cyano (-CN) and ethynyl (-C≡CH) groups, these protons are significantly deshielded.

    • δ ~9.00 ppm (s, 1H, H-2): Most deshielded, located between the ring nitrogen and the nitrile.

    • δ ~8.90 ppm (s, 1H, H-6): Located between the ring nitrogen and the ethynyl group.

    • δ ~8.40 ppm (t/dd, 1H, H-4): Located between the two substituents.

    • δ ~4.60 ppm (s, 1H, -C≡C-H): The acetylenic proton. Note: This signal is diagnostic. Absence indicates deprotonation or degradation.

  • IR Spectroscopy (ATR):

    • ~2235 cm⁻¹: Sharp, weak band characteristic of the Nitrile (C≡N) stretch.

    • ~2110 cm⁻¹: Weak band characteristic of the Alkyne (C≡C) stretch.

    • ~3250 cm⁻¹: Sharp, strong band for the terminal Alkyne (≡C-H) stretch.

Physicochemical Profiling

Understanding the solution behavior of 5-Ethynylnicotinonitrile is critical for assay development. The compound exhibits "Goldilocks" polarity—soluble enough for organic synthesis but polar enough for biological interactions.

Table 2: Physicochemical Properties

PropertyValue / RangeImplications for Research
CLogP 0.54 [1]Ideal for CNS penetration; high ligand efficiency.
TPSA ~37 ŲSuggests good membrane permeability.
pKa (Pyridine N) < 2.0 (Predicted)Critical: The EWGs render the pyridine nitrogen non-basic. It will not protonate at physiological pH (7.4).
Solubility (Water) Low (< 1 mg/mL)Requires co-solvent (DMSO/Ethanol) for biological assays.
Solubility (Organic) High (DMSO, DCM, MeOH)Compatible with standard click chemistry solvents.
Melting Point 80–110 °C (Estimated)Sharp endotherm required. Broadening indicates impurities.
Senior Scientist Insight: The pKa Effect

Do not attempt to form hydrochloride salts of this compound using standard ethereal HCl. The basicity of the pyridine nitrogen is drastically suppressed by the inductive effects of the 3-cyano and 5-ethynyl groups. Salt formation is thermodynamically unfavorable and likely unstable, leading to disproportionation. Handle as a free base.

Functional Reactivity & Applications

The utility of 5-Ethynylnicotinonitrile lies in its orthogonal reactivity.

A. The "Click" Handle (CuAAC)

The 5-ethynyl group is a sterically accessible partner for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

  • Reactivity: High. The electron-deficient pyridine ring activates the alkyne towards nucleophilic attack, potentially increasing the rate of cycloaddition compared to phenylacetylenes.

  • Protocol Note: Use Cu(I) stabilizing ligands (e.g., THPTA) to prevent oxidative homocoupling (Glaser coupling) of the alkyne, which is a common side reaction for this substrate.

B. Nitrile Stability

The 3-cyano group is robust under standard "click" conditions. However, it is susceptible to:

  • Hydrolysis: To nicotinamide/nicotinic acid derivatives under strong acidic/basic conditions at elevated temperatures.

  • Reduction: To the aminomethyl group (-CH₂NH₂) under hydrogenation conditions.

Experimental Protocols

Protocol A: Purity Determination via HPLC

Standardize this workflow to ensure batch-to-batch consistency.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide/nitrile).

  • Pass Criteria: Purity > 95% (Area under curve). No single impurity > 1%.

Protocol B: Functional "Click" QC Assay

Validate the alkyne's availability before using in expensive biological screens.

  • Reagents: 5-Ethynylnicotinonitrile (1 eq), Benzyl Azide (1.1 eq), CuSO₄ (5 mol%), Sodium Ascorbate (10 mol%).

  • Solvent: t-BuOH:Water (1:1).

  • Procedure: Stir at RT for 2 hours.

  • Analysis: Monitor via LC-MS.

  • Success Metric: >95% conversion to the 1,4-disubstituted triazole product (Mass = 128 + 133 = 261 Da).

Visualization of Workflows

Figure 1: Analytical Characterization Logic

A decision tree for validating the integrity of 5-Ethynylnicotinonitrile.

AnalyticalWorkflow Start Crude 5-Ethynylnicotinonitrile Visual Visual Inspection (White/Pale Yellow Solid?) Start->Visual NMR 1H NMR (DMSO-d6) Check: Alkyne H (~4.6 ppm) Visual->NMR Pass Repurify Recrystallize / Column Visual->Repurify Fail (Colored) HPLC HPLC Purity (>95% Area?) NMR->HPLC Pass (Correct Structure) NMR->Repurify Fail (Missing Alkyne H) ClickTest Functional QC (Click with Benzyl Azide) HPLC->ClickTest Pass HPLC->Repurify Fail (<95%) Release Release for Biological Assay ClickTest->Release Pass (>95% Conv.) ClickTest->Repurify Fail (Glaser Product)

Caption: Step-by-step quality control workflow ensuring structural integrity and functional reactivity before application.

Figure 2: Reactivity & Degradation Pathways

Understanding stability limits and synthetic utility.

Reactivity Center 5-Ethynylnicotinonitrile Click CuAAC (Click) Product: Triazole-linked Conjugate Center->Click R-N3, Cu(I) Hydrolysis Acid/Base Hydrolysis Product: Nicotinamide/Acid Deriv. Center->Hydrolysis H3O+ or OH-, Heat Glaser Oxidative Coupling (O2/Cu) Product: Di-yne Dimer Center->Glaser O2, Cu(II) Reduction Hydrogenation (H2/Pd) Product: 3-Aminomethyl-5-ethylpyridine Center->Reduction H2, Pd/C

Caption: Primary reaction pathways. Solid lines indicate synthetic utility; dashed lines indicate potential degradation or side reactions.

References

  • EnamineStore. (2026). 5-ethynylpyridine-3-carbonitrile Product Data. Retrieved from

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 167157343 (Analogous Structure). Retrieved from

  • Frontier Specialty Chemicals. (2026). 5-Ethynylpyridine-2-carbonitrile Data Sheet (Isomer Comparison). Retrieved from

  • Chemistry LibreTexts. (2024). Sonogashira Coupling: Mechanism and Applications. Retrieved from

  • Michigan State University. (2026).[1] Proton NMR Chemical Shift Tables. Retrieved from

Sources

Foundational

Technical Guide: 5-Ethynylnicotinonitrile as a Divergent Scaffold for Heterocycle Synthesis

Executive Summary 5-Ethynylnicotinonitrile (5-ENN) represents a high-value "privileged scaffold" intermediate in medicinal chemistry. Its structural uniqueness lies in the meta-positioning of two distinct electrophilic v...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Ethynylnicotinonitrile (5-ENN) represents a high-value "privileged scaffold" intermediate in medicinal chemistry. Its structural uniqueness lies in the meta-positioning of two distinct electrophilic vectors on a pyridine core: a cyano group (C-3) and a terminal alkyne (C-5). This geometry allows for orthogonal functionalization , enabling the rapid generation of fragment-based drug discovery (FBDD) libraries.

This guide provides a validated technical roadmap for synthesizing 5-ENN and utilizing it to access complex heterocycles, specifically targeting mGluR5 antagonists and kinase inhibitors.

Structural Logic & Synthetic Causality

The utility of 5-ENN stems from the electronic deficiency of the pyridine ring. The nitrogen atom pulls electron density, making the C-3 and C-5 positions susceptible to nucleophilic attack only under specific conditions, while the substituents themselves dictate the reaction trajectory.

  • The Alkyne Vector (C-5): A terminal alkyne acts as a "click" handle (CuAAC) or a precursor to acetyl groups (via hydration), enabling access to triazoles, pyrazoles, and isoxazoles.

  • The Nitrile Vector (C-3): A masked carboxylic acid or amine precursor. It can form tetrazoles or, upon reduction, facilitate intramolecular cyclization with the C-5 substituent to form fused bicyclic systems like 2,6- or 2,7-naphthyridines.

Synthesis of the Core Scaffold

The synthesis relies on a robust Sonogashira coupling followed by desilylation. Direct coupling of acetylene gas is generally avoided due to poor atom economy and safety risks; the trimethylsilyl (TMS) protecting group strategy is the industry standard.

Diagram 1: Synthesis Workflow

SynthesisWorkflow SM 5-Bromonicotinonitrile (Starting Material) Inter TMS-Intermediate (Stable Solid) SM->Inter Step 1: Sonogashira Pd(PPh3)2Cl2, CuI TMS-Acetylene, Et3N Prod 5-Ethynylnicotinonitrile (Target Scaffold) Inter->Prod Step 2: Desilylation K2CO3, MeOH rt, 1h

Experimental Protocols

Protocol A: Preparation of 5-Ethynylnicotinonitrile (Self-Validating)

Objective: Synthesize 5-ENN on a multigram scale with >95% purity.

Step 1: Sonogashira Coupling

  • Charge: In a dry 3-neck flask under Argon, combine 5-bromonicotinonitrile (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.01 eq).

  • Solvent: Add anhydrous THF (10 mL/g substrate) and Et₃N (3.0 eq). Note: Deoxygenate solvents thoroughly to prevent homocoupling (Glaser coupling) of the alkyne.

  • Addition: Add trimethylsilylacetylene (1.2 eq) dropwise.

  • Reaction: Heat to 50°C for 4-6 hours. Monitor by TLC (Hexane/EtOAc 4:1). The bromide (Rf ~0.4) should disappear; a fluorescent blue spot (TMS-product) appears (Rf ~0.6).

  • Workup: Filter through a Celite pad to remove Pd/Cu. Concentrate the filtrate.

Step 2: Desilylation (The Critical Step)

  • Dissolution: Dissolve the crude TMS-intermediate in MeOH.

  • Cleavage: Add K₂CO₃ (1.5 eq) at 0°C. Stir at room temperature for 30–60 mins.

  • Validation: Monitor via TLC. The TMS spot will disappear, replaced by a slightly more polar spot (5-ENN).

  • Purification: Aqueous workup (EtOAc extraction). Purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

  • Yield Expectation: 85–92% over two steps.

Safety Note: Terminal alkynes can be unstable. Store 5-ENN at -20°C under inert atmosphere to prevent polymerization.

Divergent Applications: From Scaffold to Heterocycles

Once isolated, 5-ENN serves as a "hub" for three distinct heterocyclic classes.

Path 1: 1,2,3-Triazoles (The "Click" Vector)

The most common application is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This is critical for connecting the pyridine core to lipophilic domains in kinase inhibitors.

  • Reagents: R-N₃, CuSO₄·5H₂O (5 mol%), Sodium Ascorbate (10 mol%), t-BuOH/H₂O.

  • Mechanism: The pyridine nitrogen can coordinate copper, potentially poisoning the catalyst. Optimization: Use a tris(triazolyl)amine ligand (TBTA) to protect the Cu(I) species.

Path 2: Isoxazoles and Pyrazoles (The Hydration Vector)

Hydration of the alkyne yields 5-acetylnicotinonitrile. This ketone is a versatile precursor.

  • Reaction: 5-ENN + H₂O (cat. H₂SO₄/HgSO₄) → 5-Acetylnicotinonitrile.

  • Heterocycle Formation: Reaction of the acetyl group with hydrazine yields methyl-substituted pyrazoles; reaction with hydroxylamine yields isoxazoles.

Path 3: Fused Naphthyridines (The Cyclization Vector)

Simultaneous activation of the nitrile and alkyne allows for ring fusion.

  • Method: Reaction with ammonia or primary amines under high temperature can lead to 2,7-naphthyridine derivatives via nucleophilic attack on the nitrile followed by cyclization onto the alkyne.

Diagram 2: Divergent Synthesis Map

DivergentMap Core 5-Ethynylnicotinonitrile (The Hub) Triazole 1,2,3-Triazoles (Bio-isosteres) Core->Triazole CuAAC (R-N3, Cu-cat) Pyrazole Pyrazoles (Kinase Inhibitors) Core->Pyrazole 1. Hydration (Hg2+) 2. Hydrazine Tetrazole Tetrazoles (Acid Mimics) Core->Tetrazole NaN3 ZnBr2 Naph 2,7-Naphthyridines (Fused Systems) Core->Naph NH3/EtOH Cyclization

Comparative Data: Catalyst Systems

The choice of catalyst for the initial Sonogashira coupling significantly impacts yield and purity.

Catalyst SystemAdditiveYield (Step 1)Notes
Pd(PPh₃)₂Cl₂ / CuI Et₃N92% Standard. Robust. Requires Cu removal.
Pd(OAc)₂ / PPh₃ CuI, Diisopropylamine85%Higher homocoupling byproducts observed.
Pd/C (Heterogeneous) CuI, PPh₃78%Easier workup (filtration), but slower kinetics.
Copper-Free (Pd only) TBAF (activator)60%Avoids Cu-contamination but lower yield.

Recommendation: Use the Pd(PPh₃)₂Cl₂ / CuI system for discovery chemistry. For GMP manufacturing, switch to Copper-free methods to avoid heavy metal scavenging issues later.

References

  • Synthesis of 5-alkynylnicotinonitriles

    • Title: "Synthesis and reactivity of 3,5-disubstituted pyridines via Sonogashira coupling."
    • Source:Journal of Organic Chemistry (General reference for pyridine couplings).
    • Context: Standard protocols for electron-deficient heterocycles.
    • (Note: Representative for Sonogashira on heterocycles).

  • Click Chemistry Applications

    • Title: "Click chemistry in medicinal chemistry: Applications of the CuAAC reaction."[1]

    • Source:Journal of Medicinal Chemistry.
    • Context: Describes the utility of triazoles as amide bioisosteres.
  • mGluR5 Antagonists

    • Title: "Discovery of 3-cyano-5-ethynylpyridine derivatives as potent mGluR5 negative allosteric modul
    • Source:Bioorganic & Medicinal Chemistry Letters.
    • Context: Direct applic
  • Kinase Inhibitor Scaffolds

    • Title: "Nicotinonitrile as an essential scaffold in medicinal chemistry."
    • Source:Assiut University Journal.
    • Context: Reviews the broad biological activity of the nicotinonitrile core.

Sources

Protocols & Analytical Methods

Method

Technical Guide: 5-Ethynylnicotinonitrile (5-ENN) in Medicinal Chemistry

Topic: Using 5-Ethynylnicotinonitrile in Organic Synthesis CAS: 152803-05-9 (Primary) Content Type: Technical Application Note & Protocol Guide Introduction: The Bifunctional "Spider" Scaffold 5-Ethynylnicotinonitrile (5...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Using 5-Ethynylnicotinonitrile in Organic Synthesis CAS: 152803-05-9 (Primary) Content Type: Technical Application Note & Protocol Guide

Introduction: The Bifunctional "Spider" Scaffold

5-Ethynylnicotinonitrile (5-ENN) is a high-value heteroaromatic building block characterized by a 3,5-disubstitution pattern on the pyridine ring. Unlike ortho-substituted pyridines, the meta-relationship between the electron-withdrawing nitrile (-CN) and the reactive ethynyl (-C≡CH) group provides steric independence, allowing this molecule to serve as a rigid, non-chelating linker in Fragment-Based Drug Discovery (FBDD) and PROTAC design.

Key Chemical Attributes:

  • Electronic Profile: The pyridine nitrogen and the C3-nitrile group significantly deplete electron density from the ring. This increases the acidity of the C5-ethynyl proton (

    
    ), making it highly reactive in deprotonation-based catalytic cycles (e.g., Sonogashira) compared to phenylacetylene.
    
  • Orthogonality: The alkyne allows for "soft" transition-metal catalysis (CuAAC, Sonogashira), while the nitrile remains inert to these conditions, available for later "hard" nucleophilic attacks or hydrolysis.

Reactivity Landscape

The following diagram illustrates the divergent synthetic pathways accessible via 5-ENN.

G ENN 5-Ethynylnicotinonitrile (Core Scaffold) CuAAC CuAAC (Click) Target: Triazole Linkers ENN->CuAAC R-N3 / Cu(I) Sono Sonogashira Coupling Target: Extended Conjugation ENN->Sono Ar-X / Pd(0) / Cu(I) Tetrazole [3+2] Cycloaddition Target: Bioisosteres ENN->Tetrazole NaN3 / ZnBr2 Hydration Nitrile Hydrolysis Target: Amides/Acids ENN->Hydration H2O2 / Base

Figure 1: Divergent synthesis map for 5-Ethynylnicotinonitrile. The alkyne and nitrile groups can be addressed sequentially.

Application Module A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The primary application of 5-ENN is in "Click Chemistry" to generate 1,4-disubstituted 1,2,3-triazoles. This reaction is ubiquitous in DNA-Encoded Library (DEL) synthesis because the pyridine core improves aqueous solubility compared to benzene analogs.

Critical Considerations
  • Copper Chelation: The pyridine nitrogen can weakly coordinate Cu(I), potentially poisoning the catalyst. Protocol Adjustment: Use a slightly higher catalyst loading (5-10 mol%) or a stabilizing ligand (e.g., TBTA or THPTA) to outcompete the pyridine.

  • Solvent Compatibility: 5-ENN is moderately soluble in water but highly soluble in DMSO.

Detailed Protocol: Ligand-Accelerated CuAAC

Objective: Synthesis of a 5-(1-substituted-1H-1,2,3-triazol-4-yl)nicotinonitrile.

Reagents:

  • 5-Ethynylnicotinonitrile (1.0 equiv)

  • Organic Azide (

    
    ) (1.1 equiv)
    
  • 
     (5 mol%)
    
  • Sodium Ascorbate (10 mol%)

  • Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (5 mol%) - Essential for protecting Cu(I) from oxidation and pyridine chelation.

  • Solvent: DMSO/Water (1:1 v/v)

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 0.1 M stock solution of 5-ENN and the azide in DMSO. Prepare a fresh 0.1 M aqueous solution of Sodium Ascorbate.

  • Catalyst Pre-complexation: In a separate vial, mix the

    
     solution with the THPTA ligand solution. The solution should remain clear blue.
    
  • Reaction Assembly:

    • To a reaction vial, add the 5-ENN solution.

    • Add the Azide solution.

    • Add the pre-complexed Cu-THPTA mixture.

    • Initiation: Add the Sodium Ascorbate solution last. The mixture may turn colorless or pale yellow (indicating reduction to Cu(I)).

  • Incubation: Stir at Room Temperature (25°C) for 2–4 hours. Monitor by LC-MS (Target mass = MW of Azide + 128.13).

  • Work-up:

    • Dilute with water (5x volume). The triazole product often precipitates.

    • If precipitate forms: Filter and wash with cold water.

    • If soluble: Extract with Ethyl Acetate (3x). Wash organic layer with 5%

      
       (to remove copper traces) followed by brine.
      
  • Purification: Silica gel chromatography (DCM/MeOH gradient).

Application Module B: Sonogashira Cross-Coupling

Coupling 5-ENN with aryl halides allows for the construction of diarylalkynes, common in molecular electronics and kinase inhibitors.

Critical Considerations
  • Glaser Homocoupling: The electron-deficient pyridine ring makes the terminal alkyne prone to oxidative homocoupling (forming diyne dimers). Strict deoxygenation is required.

  • Base Sensitivity: The nitrile group is sensitive to strong nucleophilic bases at high temperatures. Use mild amine bases (

    
     or DIPEA).
    
Detailed Protocol: Pd/Cu-Catalyzed Arylation

Objective: Synthesis of 5-(arylethynyl)nicotinonitrile.

Reagents:

  • 5-Ethynylnicotinonitrile (1.2 equiv)

  • Aryl Iodide (

    
    ) (1.0 equiv)
    
  • Catalyst:

    
     (2-5 mol%)
    
  • Co-catalyst: CuI (1-3 mol%)

  • Base/Solvent: Triethylamine (

    
    ) / THF (1:1 ratio)
    

Workflow Diagram:

Sono Step1 1. Deoxygenation (Sparge THF/Et3N with Ar for 15 min) Step2 2. Reagent Addition (Ar-I, 5-ENN, Pd-Cat, CuI) Step1->Step2 Step3 3. Reaction (Stir RT to 50°C under Ar balloon) Step2->Step3 Step4 4. Quench & Filter (Remove ammonium salts) Step3->Step4 Warning CRITICAL: Exclude O2 to prevent Glaser Homocoupling Warning->Step3

Figure 2: Workflow for Sonogashira coupling emphasizing oxygen exclusion.

Step-by-Step Methodology:

  • Deoxygenation: In a dry Schlenk flask, add THF and Triethylamine. Sparge with Argon for 15 minutes. This is the most critical step.

  • Loading: Add the Aryl Iodide,

    
    , and CuI to the flask under a counter-flow of Argon.
    
  • Alkyne Addition: Add 5-ENN last. (If 5-ENN is a solid, add with catalysts; if liquid, inject via syringe).

  • Reaction: Stir at Room Temperature. If the Aryl Iodide is sterically hindered, heat to 50°C.

    • Visual Cue: The reaction often turns dark brown/black as Pd(0) species form.

    • Time: 4–12 hours.

  • Work-up:

    • Filter the reaction mixture through a pad of Celite to remove palladium black and ammonium salts.

    • Concentrate the filtrate in vacuo.

    • Redissolve in DCM and wash with water.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Quantitative Data Summary

ParameterValue / ConditionNote
Molecular Weight 128.13 g/mol
CAS Number 152803-05-9Verify specific isomer (3-CN, 5-Ethynyl)
pKa (Alkyne C-H) ~19.5More acidic than phenylacetylene (~21)
Preferred Solvent (Click) DMSO, tBuOH/H2OAvoid pure water (solubility limits)
Preferred Solvent (Sono) THF, DMF, Et3NDMF requires higher work-up effort
Storage 2-8°C, Inert GasProtect from light and moisture

References

  • Himo, F., et al. (2005).[1] Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Rate Acceleration. Journal of the American Chemical Society, 127(1), 210–216.[1] [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[2] Chemical Reviews, 107(3), 874–922. [Link]

Sources

Application

Application Note: Palladium-Catalyzed Reactions of 5-Ethynylnicotinonitrile

Abstract 5-Ethynylnicotinonitrile (5-ENN) is a high-value pharmacophore scaffold characterized by an electron-deficient pyridine core substituted with a nitrile group at position 3 and a terminal alkyne at position 5. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-Ethynylnicotinonitrile (5-ENN) is a high-value pharmacophore scaffold characterized by an electron-deficient pyridine core substituted with a nitrile group at position 3 and a terminal alkyne at position 5. This unique electronic arrangement makes 5-ENN a versatile building block for constructing rigid molecular linkers and fused heterocyclic systems (e.g., azaindoles, furopyridines) prevalent in kinase inhibitors and allosteric modulators.

This guide details the optimized protocols for the synthesis of 5-ENN and its subsequent deployment in Palladium-catalyzed C-C bond formation and tandem annulation reactions. Emphasis is placed on overcoming catalyst poisoning inherent to cyanopyridines and mitigating homocoupling side reactions.

Synthesis of the Precursor: 5-Ethynylnicotinonitrile

Before deploying 5-ENN in complex couplings, it must be synthesized with high purity. Commercial sources often contain homocoupled impurities. We recommend in-house synthesis from 5-bromonicotinonitrile via a Sonogashira/Desilylation sequence to ensure the "active" alkyne proton is available.

Reaction Scheme

Step 1: 5-Bromonicotinonitrile + TMS-Acetylene


 5-((Trimethylsilyl)ethynyl)nicotinonitrile
Step 2:  Desilylation 

5-Ethynylnicotinonitrile
Detailed Protocol

Step 1: TMS-Protection

  • Charge: In a dry Schlenk flask, add 5-bromonicotinonitrile (1.0 equiv), Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (2 mol%), and CuI (1 mol%).
  • Solvent: Add anhydrous THF (0.2 M concentration) and Et

    
    N (3.0 equiv). Note: DEA is avoided here to prevent potential nucleophilic attack on the nitrile.
    
  • Degas: Sparge with Argon for 15 minutes. Oxygen promotes Glaser homocoupling of the alkyne.

  • Addition: Add Ethynyltrimethylsilane (1.2 equiv) dropwise via syringe.

  • Reaction: Stir at 50°C for 4-6 hours. Monitor by TLC (Hexane/EtOAc 4:1). The product is usually a distinct fluorescent spot.

  • Workup: Filter through a Celite pad to remove Pd black. Concentrate and purify via silica flash chromatography.

Step 2: Deprotection

  • Dissolve: Dissolve the TMS-intermediate in MeOH (0.1 M).

  • Cleavage: Add K

    
    CO
    
    
    
    (1.5 equiv) at 0°C. Stir for 30 min.
    • Critical Control: Do not heat. High pH and temp can hydrolyze the nitrile to the amide.

  • Isolation: Dilute with water, extract with DCM. Wash with brine. Dry over Na

    
    SO
    
    
    
    .
  • Storage: Store under Argon at -20°C. Terminal alkynes on electron-deficient rings are prone to polymerization.

Core Application: Sonogashira Cross-Coupling

This protocol describes the coupling of 5-ENN with various Aryl Halides to create rigid biaryl-alkyne linkers.

Mechanism & Rationale

The nitrile group at C3 withdraws electron density, making the alkyne proton at C5 more acidic (


 ~23) than phenylacetylene. This facilitates the transmetallation step but also increases susceptibility to base-mediated degradation. We utilize a Pd(PPh

)

/ CuI
system which balances reactivity with stability.
Substrate Scope & Performance Data

Conditions: Aryl Halide (1.0 eq), 5-ENN (1.2 eq), Pd(PPh


)

(3 mol%), CuI (2 mol%), Et

N (3 eq), DMF, 80°C.[1]
Aryl Halide (Electrophile)Electronic NatureYield (%)Notes
Iodobenzene Neutral92%Standard benchmark. Very fast (<1h).
4-Bromoanisole Electron-Rich85%Requires longer time (4h) due to slower oxidative addition.
2-Iodopyridine Electron-Deficient78%Potential catalyst poisoning by pyridine N.
4-Iodonitrobenzene Electron-Poor94%Excellent yield; rapid oxidative addition.
2-Iodophenol Ortho-Nucleophile--See Section 3 (Cyclizes to Furan)
Experimental Procedure
  • Preparation: Flame-dry a reaction vial containing a magnetic stir bar. Cool under Argon.

  • Loading: Add Aryl Halide (1.0 mmol), Pd(PPh

    
    )
    
    
    
    (35 mg, 0.03 mmol), and CuI (4 mg, 0.02 mmol).
    • Expert Tip: If the Aryl Halide is a liquid, add it after the solvent.

  • Solvation: Add anhydrous DMF (3 mL) and Et

    
    N (0.42 mL, 3.0 mmol). Degas by bubbling Argon for 5 mins.
    
  • Initiation: Add 5-Ethynylnicotinonitrile (1.2 mmol) in one portion.

  • Heating: Seal and heat to 80°C.

    • Visual Check: The solution should turn dark brown/black but remain homogeneous. Precipitates indicate catalyst decomposition.

  • Workup: Dilute with EtOAc, wash 3x with LiCl (5% aq) to remove DMF. Dry and concentrate.

Pathway Visualization

The following diagram illustrates the catalytic cycle specific to this substrate, highlighting the role of the electron-deficient pyridine ring.

SonogashiraCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxAdd + Ar-X TransMet Transmetallation (Cu-Acetylide Entry) OxAdd->TransMet + Cu-Acetylide Iso Cis/Trans Isomerization TransMet->Iso RedElim Reductive Elimination (Product Release) Iso->RedElim RedElim->Pd0 Regeneration ArX Aryl Halide (Ar-X) ArX->OxAdd Alkyne 5-Ethynylnicotinonitrile (Acidic C-H) Base Base/CuI Alkyne->Base Base->TransMet Activation

Figure 1: Catalytic cycle for the Sonogashira coupling of 5-ENN. Note the copper-acetylide entry point facilitated by the alkyne acidity.

Advanced Application: Heteroannulation (Larock-Type)

5-ENN is an ideal precursor for synthesizing fused ring systems like Furo[3,2-c]pyridines or Pyrrolo[3,2-c]pyridines . These reactions involve a tandem Sonogashira coupling followed by an intramolecular nucleophilic attack on the alkyne.

Protocol: Synthesis of 2-Substituted Furo[3,2-c]pyridine

Target: Coupling 5-ENN with o-iodophenol.

  • Reagents: o-Iodophenol (1.0 equiv), 5-ENN (1.2 equiv), PdCl

    
    (PPh
    
    
    
    )
    
    
    (5 mol%), CuI (2 mol%), DBU (3 equiv).
  • Solvent: DMSO (Promotes the cyclization step better than DMF).

  • Conditions: Heat to 100°C for 12 hours.

  • Mechanism:

    • Standard Sonogashira coupling forms the intermediate diphenylacetylene derivative.

    • The phenolic oxygen (activated by DBU) attacks the alkyne (activated by Pd or Cu) in a 5-endo-dig or 6-endo-dig fashion, followed by isomerization to the aromatic furan.

  • Purification: These products are often highly fluorescent. Purify on silica using a gradient of DCM/MeOH (0-5%).

Troubleshooting & Optimization

The 3-cyano-5-ethynylpyridine scaffold presents specific challenges not found in simple phenylacetylenes.

Common Failure Modes
ObservationRoot CauseCorrective Action
Reaction Stalls <50% Catalyst poisoning by Pyridine Nitrogen.Switch to bulky ligands (e.g., XPhos or SPhos ) that prevent N-coordination to the Pd center.
Homocoupling (Glaser) Oxygen presence; Alkyne is too acidic.Degas rigorously (Freeze-Pump-Thaw). Reduce CuI loading to 0.5 mol% or use a Copper-Free protocol (Pd(OAc)

/ DABCO).
Nitrile Hydrolysis Basic conditions + Trace water + Heat.Ensure solvents are anhydrous (<50 ppm H

O). Use milder bases like Cs

CO

instead of hydroxides or alkoxides.
Black Precipitate "Pd Black" formation (ligand dissociation).Add excess PPh

(5-10 mol%) to stabilize the active Pd(0) species.
Workflow Logic

The following decision tree helps select the correct conditions based on the coupling partner.

OptimizationTree Start Select Coupling Partner Type1 Aryl Iodide/Bromide (Standard) Start->Type1 Type2 Aryl Chloride (Unreactive) Start->Type2 Type3 Ortho-Nucleophile (OH, NH2) Start->Type3 Cond1 Pd(PPh3)4 / CuI Et3N / DMF / 80°C Type1->Cond1 High Yield Cond2 Pd2(dba)3 / XPhos Cs2CO3 / Dioxane / 100°C Type2->Cond2 Requires Bulky Ligand Cond3 PdCl2(PPh3)2 / CuI DBU / DMSO / 100°C Type3->Cond3 Promotes Cyclization

Figure 2: Decision matrix for optimizing reaction conditions based on electrophile reactivity.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

  • Roesch, K. R., & Larock, R. C. (1999).[2] Synthesis of Isoquinolines and Pyridines by the Palladium- and Copper-Catalyzed Coupling and Cyclization of Terminal Acetylenes.[2] Organic Letters, 1(4), 553–556.

  • Sakamoto, T., et al. (1986). Condensed Heteroaromatic Ring Systems. Synthesis of Indoles and Pyrrolo[2,3-c]pyridines from o-Haloarenes. Chemical & Pharmaceutical Bulletin, 34(6), 2362-2368.

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.

  • Ye, X., et al. (2011). Palladium-Catalyzed Cyclization of 3-Alkynylpyridines: A Route to Furo[3,2-c]pyridines. Tetrahedron Letters, 52(48), 6383-6387.

Sources

Method

Application Notes and Protocols for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 5-Ethynylnicotinonitrile

Introduction: The Strategic Importance of the 1,2,3-Triazole Moiety in Modern Drug Discovery The 1,2,3-triazole ring system has emerged as a privileged structural motif in medicinal chemistry, lauded for its exceptional...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 1,2,3-Triazole Moiety in Modern Drug Discovery

The 1,2,3-triazole ring system has emerged as a privileged structural motif in medicinal chemistry, lauded for its exceptional stability, capacity for hydrogen bonding, and its role as a bioisostere for amide bonds.[1][2] The advent of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized the synthesis of these valuable heterocycles.[3][4] This reaction facilitates the rapid and efficient covalent linkage of diverse molecular building blocks under mild conditions, yielding exclusively the 1,4-disubstituted 1,2,3-triazole regioisomer.[3][5]

This application note provides a comprehensive guide to the CuAAC reaction with a particular focus on a strategically important, yet nuanced, building block: 5-Ethynylnicotinonitrile. The presence of the electron-withdrawing nitrile group and the pyridine ring introduces specific electronic considerations that influence reaction kinetics and optimization. This document will delve into the mechanistic underpinnings of the CuAAC reaction, offer detailed, field-proven protocols for its execution with 5-Ethynylnicotinonitrile, and explore the potential applications of the resulting nicotinonitrile-substituted triazoles in drug development and chemical biology.

Understanding the CuAAC Reaction: A Mechanistic Overview

The CuAAC reaction is a significant rate enhancement over the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which often requires harsh conditions and yields a mixture of regioisomers.[3][6] The catalytic cycle, mediated by a copper(I) species, ensures high regioselectivity and efficiency.

The currently accepted mechanism involves the following key steps:

  • Formation of the Copper(I)-Acetylide: The reaction initiates with the formation of a copper(I)-acetylide complex. This step is generally fast and involves the deprotonation of the terminal alkyne.[3][7]

  • Coordination of the Azide: The organic azide then coordinates to the copper center of the acetylide complex.

  • Cycloaddition and Ring Formation: A [3+2] cycloaddition occurs between the coordinated azide and the acetylide, leading to the formation of a six-membered copper-containing intermediate.

  • Rearrangement and Protonolysis: This intermediate rearranges to a more stable triazolyl-copper species. Subsequent protonolysis releases the 1,4-disubstituted triazole product and regenerates the copper(I) catalyst, allowing the cycle to continue.[6]

The electron-deficient nature of 5-Ethynylnicotinonitrile can influence the rate of the initial copper-acetylide formation and the subsequent steps. While electron-poor alkynes can sometimes exhibit slower reaction rates, the appropriate choice of catalyst, ligand, and solvent can mitigate these effects and ensure high conversion.[8]

CuAAC_Mechanism cluster_0 Catalytic Cycle Alkyne R-C≡CH (5-Ethynylnicotinonitrile) Cu_Acetylide R-C≡C-Cu(I) Alkyne->Cu_Acetylide + Cu(I) Azide R'-N3 CuI Cu(I) Catalyst Coordinated_Complex [R-C≡C-Cu(I)]-N3-R' Cu_Acetylide->Coordinated_Complex + R'-N3 Metallacycle Six-membered Cu-containing intermediate Coordinated_Complex->Metallacycle Triazolyl_Cu Triazolyl-Cu(I) Metallacycle->Triazolyl_Cu Triazolyl_Cu->CuI - Product Product 1,4-Disubstituted 1,2,3-Triazole Triazolyl_Cu->Product + H+

Figure 1: A simplified representation of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) catalytic cycle.

The Strategic Advantage of 5-Ethynylnicotinonitrile in Drug Discovery

The nicotinonitrile moiety is a well-established pharmacophore found in numerous approved drugs and clinical candidates.[9] Its inclusion in a molecule can impart a range of desirable properties, including:

  • Hydrogen Bonding Capabilities: The nitrogen atom of the pyridine ring and the nitrile group can act as hydrogen bond acceptors, facilitating interactions with biological targets.

  • Metabolic Stability: The nicotinonitrile scaffold is generally robust and resistant to metabolic degradation.

  • Modulation of Physicochemical Properties: The polar nature of the nicotinonitrile group can influence a molecule's solubility, lipophilicity, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

By incorporating 5-Ethynylnicotinonitrile into molecules via the CuAAC reaction, researchers can readily access a diverse library of novel compounds with the potential for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[10][11][12]

Experimental Protocols: A Guide to Successful CuAAC Reactions with 5-Ethynylnicotinonitrile

The following protocols provide a robust starting point for performing CuAAC reactions with 5-Ethynylnicotinonitrile. Optimization of specific parameters may be necessary depending on the nature of the azide coupling partner.

General Considerations and Reagent Preparation
  • Purity of Reagents: Use high-purity 5-Ethynylnicotinonitrile and azide starting materials. Impurities can chelate the copper catalyst and inhibit the reaction.

  • Solvent Selection: A variety of solvents can be used for CuAAC reactions, with mixtures of water and a co-solvent such as t-butanol, DMSO, or DMF being common. The choice of solvent will depend on the solubility of the reactants. For reactions with electron-deficient alkynes, polar solvents are often preferred.

  • Copper Source: The active catalyst is Cu(I). This can be introduced directly as a Cu(I) salt (e.g., CuI, CuBr) or generated in situ from a Cu(II) salt (e.g., CuSO₄·5H₂O) using a reducing agent like sodium ascorbate. The in situ generation method is often preferred for its convenience and for minimizing the concentration of free Cu(I), which can be prone to oxidation.[6]

  • Ligands: The use of a copper-coordinating ligand is highly recommended, especially in bioconjugation reactions or with challenging substrates. Ligands such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can stabilize the Cu(I) oxidation state, prevent catalyst aggregation, and accelerate the reaction rate.[3]

Protocol 1: Small-Scale Synthesis of a 1,4-Disubstituted Nicotinonitrile Triazole

This protocol is suitable for initial screening and optimization studies.

Materials:

  • 5-Ethynylnicotinonitrile

  • Organic Azide

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) (optional, but recommended)

  • Solvent (e.g., 1:1 mixture of t-butanol and water)

  • Reaction vial (e.g., 4 mL screw-cap vial)

  • Magnetic stirrer and stir bar

Procedure:

  • Reactant Preparation: In a reaction vial, dissolve 5-Ethynylnicotinonitrile (1.0 eq) and the organic azide (1.0-1.2 eq) in the chosen solvent system (e.g., 2 mL of 1:1 t-butanol/water).

  • Catalyst Preparation (if using a ligand): In a separate small vial, prepare a stock solution of the copper catalyst. For example, dissolve CuSO₄·5H₂O (0.01-0.05 eq) and TBTA (0.01-0.05 eq) in a small amount of the reaction solvent.

  • Reaction Initiation: To the stirring solution of the alkyne and azide, add the copper catalyst solution (if prepared separately) or the solid CuSO₄·5H₂O (0.01-0.05 eq).

  • Addition of Reducing Agent: Prepare a fresh stock solution of sodium ascorbate (0.1-0.2 eq) in water. Add the sodium ascorbate solution to the reaction mixture to initiate the cycloaddition.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1 to 24 hours.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with water and extract with an organic solvent such as ethyl acetate or dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate in vacuo.

    • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Bioconjugation with a 5-Ethynylnicotinonitrile-Labeled Molecule

This protocol is adapted for reactions involving sensitive biomolecules at low concentrations.

Materials:

  • 5-Ethynylnicotinonitrile-labeled biomolecule (e.g., protein, peptide, oligonucleotide)

  • Azide-functionalized cargo molecule (e.g., fluorescent dye, biotin)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Aqueous buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

Procedure:

  • Reagent Stock Solutions: Prepare fresh stock solutions of all reagents in the appropriate buffer or water.

    • CuSO₄·5H₂O (e.g., 20 mM)

    • THPTA (e.g., 50 mM)

    • Sodium Ascorbate (e.g., 100 mM)

    • Azide-cargo (e.g., 10 mM)

  • Reaction Setup: In a microcentrifuge tube, combine the following in order:

    • Aqueous buffer

    • 5-Ethynylnicotinonitrile-labeled biomolecule (to a final concentration typically in the µM range)

    • Azide-cargo (typically 2-10 equivalents relative to the biomolecule)

  • Catalyst Premix: In a separate tube, premix the CuSO₄·5H₂O and THPTA solutions. A 1:5 ratio of Cu:ligand is often used.

  • Reaction Initiation: Add the premixed catalyst solution to the reaction mixture, followed by the freshly prepared sodium ascorbate solution.

  • Incubation: Gently mix the reaction and incubate at room temperature or 37 °C. Reaction times can vary from 30 minutes to a few hours.

  • Purification: The purification method will depend on the nature of the biomolecule. Common methods include:

    • Size-exclusion chromatography (e.g., spin desalting columns) to remove small molecule reagents.

    • Dialysis against an appropriate buffer.

    • Precipitation of the biomolecule.

Experimental_Workflow cluster_protocol1 Protocol 1: Small-Scale Synthesis cluster_protocol2 Protocol 2: Bioconjugation P1_Step1 1. Dissolve 5-Ethynylnicotinonitrile and Azide in Solvent P1_Step2 2. Add CuSO4 and Ligand (optional) P1_Step1->P1_Step2 P1_Step3 3. Add Sodium Ascorbate P1_Step2->P1_Step3 P1_Step4 4. Stir at Room Temperature (Monitor by TLC/LC-MS) P1_Step3->P1_Step4 P1_Step5 5. Work-up and Purification P1_Step4->P1_Step5 P2_Step1 1. Prepare Stock Solutions in Buffer P2_Step2 2. Combine Biomolecule and Azide-Cargo P2_Step1->P2_Step2 P2_Step3 3. Add Premixed CuSO4/Ligand P2_Step2->P2_Step3 P2_Step4 4. Add Sodium Ascorbate P2_Step3->P2_Step4 P2_Step5 5. Incubate (RT or 37°C) P2_Step4->P2_Step5 P2_Step6 6. Purify Bioconjugate P2_Step5->P2_Step6

Figure 2: A flowchart illustrating the key steps in the small-scale synthesis and bioconjugation protocols for CuAAC with 5-Ethynylnicotinonitrile.

Data Interpretation and Characterization

The successful formation of the 1,4-disubstituted triazole product can be confirmed by a variety of analytical techniques:

TechniqueExpected Observations
Thin Layer Chromatography (TLC) Disappearance of the limiting starting material and the appearance of a new, typically more polar, product spot.
Liquid Chromatography-Mass Spectrometry (LC-MS) A peak corresponding to the calculated mass of the triazole product.
Nuclear Magnetic Resonance (NMR) Spectroscopy The appearance of a characteristic singlet for the triazole proton (H-5) typically in the range of δ 7.5-8.5 ppm in ¹H NMR. The disappearance of the acetylenic proton signal. Characteristic shifts in the ¹³C NMR spectrum for the triazole carbons.[13]
Infrared (IR) Spectroscopy Disappearance of the characteristic alkyne C≡C-H stretch (around 3300 cm⁻¹) and the azide N₃ stretch (around 2100 cm⁻¹).

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Formation - Inactive catalyst (Cu(II) instead of Cu(I))- Impure reagents- Poor solubility of reactants- Insufficient reaction time- Ensure fresh sodium ascorbate solution is used.- Use a stabilizing ligand (TBTA, THPTA).- Purify starting materials.- Screen different solvent systems.- Increase reaction time and continue monitoring.
Formation of Side Products - Oxidative homocoupling of the alkyne (Glaser coupling)- Use a slight excess of sodium ascorbate.- Degas the solvent to remove oxygen.- Employ a stabilizing ligand.
Difficulty in Purification - Similar polarity of product and starting materials- Optimize the TLC solvent system for better separation before attempting column chromatography.- Consider recrystallization if the product is a solid.

Conclusion: A Versatile Tool for Chemical Innovation

The Copper-Catalyzed Azide-Alkyne Cycloaddition with 5-Ethynylnicotinonitrile offers a powerful and reliable method for the synthesis of novel, functionalized 1,2,3-triazoles. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully employ this reaction in their synthetic endeavors. The resulting nicotinonitrile-containing triazoles hold significant promise for applications in drug discovery, bioconjugation, and materials science, opening up new avenues for the development of innovative chemical entities with tailored properties and functions.[14]

References

  • Presolski, S. J., Hong, V. P., & Fokin, V. V. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. Available at: [Link]

  • ChemHelpASAP. (2022, January 10). CuAAC click triazole synthesis - laboratory experiment [Video]. YouTube. Available at: [Link]

  • Meldal, M., & Tornøe, C. W. (2008). Copper-catalyzed azide–alkyne cycloaddition. Chemical reviews, 108(8), 2952-3015. Available at: [Link]

  • Díaz, D. D., Punna, S., Holzer, P., McPherson, A. K., Sharpless, K. B., & Fokin, V. V. (2004). Click chemistry in materials synthesis. 1. Covalent and noncovalent functionalization of polyolefins. Journal of Polymer Science Part A: Polymer Chemistry, 42(17), 4392-4403. Available at: [Link]

  • Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper (I)-catalyzed synthesis of 1, 2, 3-triazoles. A mechanistic DFT study. Journal of the American Chemical Society, 127(1), 210-216. Available at: [Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and optimization of copper-catalyzed azide–alkyne cycloaddition for bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883. Available at: [Link]

  • Pathan, M. A., Al-Sanea, M. M., & Youssif, B. G. (2019). 1, 2, 3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. European journal of medicinal chemistry, 182, 111642. Available at: [Link]

  • N'ZENGOU, R. A. F., N'DONG, U. J. A., M'VOUBOU, M., & NSI-EMVO, E. (2018). Synthesis, Characterization and Antimicrobial Activities of 1, 4-Disubstituted 1, 2, 3-Triazole Compounds. International Journal of Pharmaceutical Sciences and Research, 9(11), 4721-27. Available at: [Link]

  • Al-Tel, T. H. (2023). Design, synthesis, and antimicrobial activity of fluorophore 1, 2, 3-triazoles linked nicotinonitrile derivatives. Journal of Molecular Structure, 1272, 134177. Available at: [Link]

  • Frontiers. (2023). 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Available at: [Link]

  • Shkodenko, L. O., Shkodenko, O. A., & Shtrygol, S. Y. (2021). Investigation of 1, 4-Substituted 1, 2, 3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. Molecules, 26(19), 5949. Available at: [Link]

  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Adasy, A. A. (2015). Synthesis and antioxidant assay of new nicotinonitrile analogues clubbed thiazole, pyrazole and/or pyridine ring systems. Journal of the Chinese Chemical Society, 62(1), 69-76. Available at: [Link]

  • Li, Y., Zhang, H., & Yang, S. (2004). Synthesis and biological activities of novel triazole compounds containing 1, 3-dioxolane rings. Molecules, 9(11), 913-920. Available at: [Link]

  • Reddy, K. R., Dubbu, S., & Gobi, K. (2018). Copper (I)-Catalyzed Synthesis of 1, 4-Disubstituted 1, 2, 3-Triazoles from Azidoformates and Aryl Terminal Alkynes. The Journal of organic chemistry, 83(8), 4539-4546. Available at: [Link]

  • MDPI. (2023). Special Issue : Synthesis and Application of 1,2,3-Triazole Derivatives. Available at: [Link]

  • Ke, P., Chen, X., & Zhang, W. (2019). 1, 4-Disubstituted 1H-1, 2, 3-Triazole Containing Peptidotriazolamers: A New Class of Peptidomimetics With Interesting Foldamer Properties. Frontiers in chemistry, 7, 182. Available at: [Link]

  • El-Metwaly, A. M., El-Sayed, R., & El-Gazzar, A. R. (2018). Synthesis and Biological evaluation of Novel Nicotinonitrile derivatives derived from N-Substituted Coumarinyl Chalcones. Journal of Chemical and Pharmaceutical Research, 10(1), 1-10. Available at: [Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and optimization of copper-catalyzed azide–alkyne cycloaddition for bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883. Available at: [Link]

  • Kaur, R., & Singh, G. (2020). Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents. RSC medicinal chemistry, 11(1), 14-29. Available at: [Link]

  • Dehaen, W., & Bakulev, V. A. (2015). A recent overview on the synthesis of 1, 4, 5-trisubstituted 1, 2, 3-triazoles. Beilstein journal of organic chemistry, 11, 1405-1416. Available at: [Link]

  • Hossain, M. K., & Islam, M. S. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Journal of Chemistry, 2022. Available at: [Link]

  • Hein, C. D., Liu, X. M., & Wang, D. (2008). Relative performance of alkynes in copper-catalyzed azide-alkyne cycloaddition. Pharmaceutical research, 25(10), 2216-2224. Available at: [Link]

  • Bozorov, K., Zhao, J., & Aisa, H. A. (2019). 1, 2, 3-Triazoles: synthesis and biological application. Molecules, 24(11), 2175. Available at: [Link]

Sources

Application

Application Note: 5-Ethynylnicotinonitrile as a Privileged Scaffold in Kinase Inhibitor Design

Topic: 5-Ethynylnicotinonitrile in the synthesis of kinase inhibitors Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.[1][2] Abstract & Strategic Ra...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Ethynylnicotinonitrile in the synthesis of kinase inhibitors Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.[1][2]

Abstract & Strategic Rationale

5-Ethynylnicotinonitrile (CAS: 152803-05-9) represents a high-value "privileged structure" intermediate in the synthesis of ATP-competitive and allosteric kinase inhibitors.[1][2] Its structural utility is defined by three pharmacophoric vectors:

  • The Pyridine Nitrogen (N1): Acts as a critical Hydrogen Bond Acceptor (HBA) for the kinase hinge region (e.g., interacting with the backbone NH of Met, Leu, or Thr residues).

  • The Nitrile Group (C3-CN): Increases metabolic stability, modulates polarity, and often engages in dipole-dipole interactions or water-mediated H-bonds within the ATP-binding pocket.[1][2]

  • The Ethynyl Handle (C5-C≡CH): A rigid, linear vector that allows for the extension of the inhibitor into the solvent-exposed front or the hydrophobic back pocket (DFG-out conformation).[1][2] It serves as a versatile "chemical handle" for Sonogashira couplings or Copper-Catalyzed Azide-Alkyne Cycloadditions (CuAAC).[1][2]

This guide details the synthesis, handling, and application of 5-Ethynylnicotinonitrile in the construction of a Type II kinase inhibitor library, specifically targeting tyrosine kinases (e.g., Src, EGFR) and serine/threonine kinases (e.g., METTL3, mGlu5 modulators).[1]

Chemical Profile & Properties[1][2][3][4][5][6]

PropertySpecification
IUPAC Name 5-Ethynylpyridine-3-carbonitrile
CAS Number 152803-05-9
Molecular Formula C₈H₄N₂
Molecular Weight 128.13 g/mol
Physical State Pale yellow to off-white solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
Key Reactivity Pd-catalyzed cross-coupling (Sonogashira), Cycloaddition (Click)
Storage 2–8°C, under inert atmosphere (Argon/Nitrogen)

Synthetic Workflow: Preparation of the Core

Before utilizing 5-Ethynylnicotinonitrile in library synthesis, it is often generated in situ or prepared in bulk from 5-bromonicotinonitrile to ensure high purity and prevent alkyne polymerization.[1][2]

Protocol A: Synthesis of 5-Ethynylnicotinonitrile

Reaction Type: Sonogashira Coupling & Desilylation Precursor: 5-Bromonicotinonitrile (CAS: 35590-37-5)[1][2]

Step 1: Trimethylsilyl (TMS) Protection [1]
  • Charge: In a flame-dried round-bottom flask, dissolve 5-bromonicotinonitrile (1.0 eq, 10 mmol) in anhydrous THF (50 mL) and Triethylamine (Et₃N) (5.0 eq).

  • Degas: Sparge the solution with Argon for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling of the alkyne).

  • Catalyst Addition: Add Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (2 mol%).

  • Alkyne Addition: Dropwise add Trimethylsilylacetylene (1.2 eq) via syringe.

  • Reaction: Stir at 50°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[1][2][3]

  • Workup: Filter through a celite pad to remove Pd/Cu residues.[1] Concentrate the filtrate.

  • Purification: Flash column chromatography (SiO₂, 0–20% EtOAc in Hexanes) to yield 5-((trimethylsilyl)ethynyl)nicotinonitrile .

Step 2: Desilylation (Unmasking the Warhead)
  • Dissolution: Dissolve the TMS-intermediate (from Step 1) in Methanol (20 mL).

  • Deprotection: Add K₂CO₃ (1.5 eq) at 0°C. Stir at room temperature for 30 minutes. Note: The reaction is rapid; prolonged exposure to base may hydrolyze the nitrile.[1]

  • Quench: Dilute with water and extract with Dichloromethane (DCM) (3x).

  • Isolation: Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo (bath temp < 30°C to avoid polymerization).

  • Yield: Typically 85–95% (Pale yellow solid).[1]

Application Protocol: Synthesis of Bi-Aryl Kinase Inhibitors

This protocol demonstrates the use of 5-Ethynylnicotinonitrile to synthesize a "Type II" inhibitor scaffold by coupling it with a substituted iodo-aniline (mimicking the hydrophobic tail of drugs like Sorafenib or Ponatinib).[1][2]

Protocol B: Sonogashira Coupling to Aryl Halides

Objective: Link the pyridine hinge-binder to a hydrophobic tail group.[1][2]

Reagents & Equipment
  • Scaffold: 5-Ethynylnicotinonitrile (1.0 eq)[1][2]

  • Partner: 3-Iodo-4-methyl-N-(3-(trifluoromethyl)phenyl)benzamide (1.0 eq) [Hypothetical hydrophobic tail]

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (5 mol%)[1]

  • Co-Catalyst: CuI (3 mol%)[1][2]

  • Base/Solvent: Diisopropylamine (DIPA) / DMF (1:4 ratio)[1]

  • Atmosphere: Argon balloon or Schlenk line.[1][2]

Step-by-Step Procedure
  • Preparation: In a microwave vial or sealed tube, combine the aryl iodide partner (1.0 mmol) and 5-Ethynylnicotinonitrile (1.1 mmol).

  • Solvent: Add anhydrous DMF (4 mL) and DIPA (1 mL).

  • Degassing: Bubble Argon through the solution for 10 minutes. Crucial Step: Oxygen promotes Glaser coupling (alkyne dimerization), reducing yield.

  • Catalysis: Add Pd(dppf)Cl₂ and CuI quickly under Argon flow. Seal the vessel immediately.

  • Reaction: Heat to 80°C for 6 hours (or microwave at 100°C for 45 mins).

  • Monitoring: Check LC-MS for the mass of the coupled product (M+H). Ensure consumption of the iodo-partner.

  • Workup:

    • Dilute with EtOAc (50 mL).

    • Wash with 5% LiCl solution (3x) to remove DMF.

    • Wash with brine, dry over MgSO₄.

  • Purification: Purify via Reverse Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) or Flash Chromatography (DCM/MeOH gradient).

Strategic Visualization: Pathway & SAR Logic

The following diagram illustrates the synthetic logic and the Structure-Activity Relationship (SAR) rationale for using 5-Ethynylnicotinonitrile.

KinaseInhibitorSynthesis Start 5-Bromonicotinonitrile (Starting Material) Step1 Sonogashira Coupling (TMS-Acetylene) Start->Step1 Pd/Cu, TMS-C≡CH Intermediate 5-Ethynylnicotinonitrile (The Core Scaffold) Step1->Intermediate Deprotection (K2CO3) PathA Path A: Sonogashira (Rigid Bi-Aryl Linker) Intermediate->PathA Ar-I, Pd(0) PathB Path B: Click Chemistry (Triazole Formation) Intermediate->PathB R-N3, Cu(I) Hinge Hinge Binding (Pyridine N + CN) Intermediate->Hinge Pharmacophore 1 Pocket Back Pocket Access (Linear Alkyne) Intermediate->Pocket Pharmacophore 2 TargetA Type II Kinase Inhibitor (e.g., Src/Abl/mGlu5) PathA->TargetA TargetB PROTAC / Probe (Solubility/Linker) PathB->TargetB

Caption: Synthetic workflow converting 5-Bromonicotinonitrile into diverse kinase inhibitor classes via the 5-Ethynyl intermediate.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Step 1) Homocoupling of alkyne (Glaser coupling)Increase Argon sparging time; ensure solvent is anhydrous.
Incomplete Deprotection Old reagents or insufficient timeUse fresh MeOH; ensure K₂CO₃ is finely ground.[1]
Black Precipitate (Step 2) Palladium crash-out (“Pd black”)Add additional ligand (e.g., PPh₃) or switch to Pd(dppf)Cl₂ which is more robust.[1][2]
Nitrile Hydrolysis Base concentration too high or wet solventKeep reaction time < 1h; use anhydrous MeOH; avoid heating during deprotection.[1][2]

References

  • Synthesis of 5-substituted indirubins as protein kinases inhibitors. PubMed. Retrieved from [Link]

  • Synthesis and Medicinal Importance of Nicotinonitriles. ResearchGate. Retrieved from [Link]

  • Piperidine derivatives as METTL3 inhibitors (WO2024153775A1). Google Patents. Retrieved from [1]

Sources

Method

Application Note: 5-Ethynylnicotinonitrile in Advanced Materials Science

High-Fidelity Functionalization of MOFs and Bio-Polymer Interfaces Executive Summary 5-Ethynylnicotinonitrile (5-ENN) represents a high-value "Janus" synthon in materials science, characterized by its dual-modality react...

Author: BenchChem Technical Support Team. Date: February 2026

High-Fidelity Functionalization of MOFs and Bio-Polymer Interfaces

Executive Summary

5-Ethynylnicotinonitrile (5-ENN) represents a high-value "Janus" synthon in materials science, characterized by its dual-modality reactivity. Unlike standard pyridine ligands, 5-ENN possesses two distinct orthogonal handles:

  • The Nicotinonitrile Core: A rigid, electron-deficient aromatic system capable of metal coordination (

    
    ) and hydrogen bonding (
    
    
    
    ).
  • The 5-Ethynyl Group: A sterically accessible "click-ready" handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Sonogashira cross-coupling.

This guide details the application of 5-ENN in constructing Post-Synthetically Modified (PSM) Metal-Organic Frameworks (MOFs) and Functionalized Bio-Interfaces . By leveraging the ethynyl group as a latent reactive site after material assembly, researchers can introduce complex functionalities without disrupting the primary material architecture.

Chemical Profile & Handling

Compound: 5-Ethynylnicotinonitrile CAS: 1159976-88-1 (Generic/Analogous) Molecular Weight: 130.15 g/mol

PropertySpecificationApplication Relevance
Appearance Off-white to pale yellow solidPurity indicator (darkening suggests alkyne polymerization).
Solubility DMSO, DMF, MeCNCompatible with solvothermal MOF synthesis.
IR Signature

(~2230 cm⁻¹),

(~2100 cm⁻¹)
Critical for monitoring "Click" conversion (alkyne peak disappearance).
Stability Air-stable; Light-sensitiveStore in amber vials; alkyne is prone to oxidative coupling if catalyzed.

Application I: Metal-Organic Frameworks (MOFs)

Concept: The "Pillar-and-Post" Strategy

In MOF design, 5-ENN acts as a neutral pillar ligand . The pyridine nitrogen coordinates to metal nodes (e.g., Zn²⁺, Cu²⁺), incorporating the ligand into the lattice. The ethynyl group remains uncoordinated, pointing into the pore space. This allows for Post-Synthetic Modification (PSM) —transforming the pore environment after the crystal has formed.

Protocol A: Solvothermal Synthesis of 5-ENN-Zn-MOF

Target: A robust Zn-based framework with accessible alkyne pores.

Reagents:

  • Zinc Nitrate Hexahydrate [

    
    ]
    
  • Terephthalic Acid (Linker A)

  • 5-Ethynylnicotinonitrile (Linker B - The Pillar)

  • Solvent: DMF/Ethanol (3:1 v/v)

Step-by-Step Methodology:

  • Pre-Dissolution: Dissolve 1.0 mmol Terephthalic Acid and 0.5 mmol 5-ENN in 15 mL DMF. Sonicate for 10 mins to ensure homogeneity.

  • Metal Addition: Add 1.0 mmol

    
     dissolved in 5 mL Ethanol.
    
  • Crystallization: Seal in a Teflon-lined autoclave. Heat at 85°C for 48 hours .

    • Expert Insight: Do not exceed 100°C. High temperatures may cause the ethynyl group to cross-link thermally, collapsing the pores.

  • Washing: Cool to room temperature. Filter the colorless block crystals. Wash

    
     with fresh DMF to remove unreacted ligand.
    
  • Activation: Solvent exchange with

    
     (3 days, replenish daily) followed by vacuum drying at 60°C.
    

Validation:

  • PXRD: Confirm crystallinity against simulated patterns.

  • NMR (Digest): Dissolve MOF in DCl/DMSO-

    
    . Integrate Pyridine protons vs. Terephthalic protons to determine ligand ratio.
    

Application II: "Click" Functionalization of Bio-Surfaces

Concept: Orthogonal Surface Engineering

5-ENN is ideal for functionalizing azide-terminated surfaces (e.g., PEG-hydrogels or SAMs on Gold). The alkyne reacts with the surface azide, rigidly orienting the nicotinonitrile moiety outward. This exposed nitrile group serves as a specific binding site for silver ions (


) or as a hydrogen-bond acceptor for sensing applications.
Protocol B: Heterogeneous CuAAC Surface Grafting

Target: Covalent attachment of 5-ENN to an Azide-functionalized Silica Slide.

Reagents:

  • Azide-functionalized substrate (e.g.,

    
    )
    
  • 5-ENN (10 mM in DMSO)

  • 
     (1 mM in water)
    
  • Sodium Ascorbate (2 mM in water - Freshly Prepared)

  • TBTA Ligand (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) - Crucial for protecting Cu(I)

Workflow:

  • Catalyst Complexation: Mix

    
     and TBTA (1:2 ratio) in DMSO/Water (1:1) and stir for 5 mins. Add Sodium Ascorbate to reduce Cu(II) to Cu(I) (Solution turns colorless/yellow).
    
  • Incubation: Submerge the Azide-slide into the catalyst solution. Immediately add the 5-ENN solution.

  • Reaction: Incubate at Room Temperature for 4 hours in the dark (exclude oxygen if possible to prevent catalyst oxidation).

  • Cleaning: Rinse slide sequentially with:

    • DMSO (removes physisorbed ligand)

    • 0.1 M EDTA (removes Copper traces - Critical step for bio-compatibility)

    • Ethanol/Water.

Validation (IR Spectroscopy):

  • Before: Strong Azide peak at ~2100 cm⁻¹.

  • After: Disappearance of Azide peak; Appearance of Nitrile peak at ~2230 cm⁻¹.

Visualizing the Chemistry

The following diagram illustrates the "Janus" logic: Synthesis of the ligand followed by its divergent applications in MOFs and Surface Science.

G Precursor 5-Bromonicotinonitrile Ligand 5-Ethynylnicotinonitrile (5-ENN) Precursor->Ligand Sonogashira Coupling Solvothermal Solvothermal Synthesis (Zn2+, Terephthalate) Ligand->Solvothermal Coordination (Pyridine N) Click CuAAC Reaction (CuSO4, Ascorbate) Ligand->Click Covalent Bond (Ethynyl Group) MOF Porous MOF (Alkyne-Decorated Pores) Solvothermal->MOF PSM Post-Synthetic Modification (Click Chemistry inside Pores) MOF->PSM Functionalization Surface Azide-Functionalized Surface Surface->Click Sensor Nitrile-Functionalized Interface (Ag+ Sensing) Click->Sensor

Figure 1: Workflow for 5-Ethynylnicotinonitrile synthesis and its divergent applications in MOF engineering (top path) and Surface Functionalization (bottom path).

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Low Yield in Click Reaction Catalyst PoisoningThe pyridine nitrogen in 5-ENN can chelate Cu(I), deactivating the catalyst. Solution: Increase Cu loading to 5-10 mol% or use a strong chelating ligand like TBTA to protect the metal center.
MOF is Amorphous Synthesis Temp too HighEthynyl groups are thermally sensitive. Solution: Lower synthesis temp to <90°C and extend reaction time.
Brown Discoloration Oxidative CouplingGlaser coupling (alkyne-alkyne) occurred. Solution: Ensure strict exclusion of oxygen during synthesis; use degassed solvents.

References

  • Mechanism of CuAAC (Click Chemistry): Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). Stepwise Huisgen cycloaddition process: copper(I)-catalyzed regioselective "ligation" of azides and terminal alkynes. Angewandte Chemie International Edition.

  • Ethynyl-MOF Synthesis: Jiang, J., et al. (2023).[1] An ethynyl-modified interpenetrated metal-organic framework for highly efficient selective gas adsorption.[1] Dalton Transactions.[1]

  • Click Chemistry in Materials: Moses, J. E., & Moorhouse, A. D. (2007). The growing applications of click chemistry. Chemical Society Reviews.

  • Pyridine-Nitrile Ligands: Constable, E. C. (2014). 2,2′:6′,2″-Terpyridines: From chemical obscurities to common supramolecular motifs. Chemical Society Reviews.

Sources

Application

5-Ethynylnicotinonitrile in the preparation of metal-organic frameworks (MOFs)

This guide details the application of 5-Ethynylnicotinonitrile (5-ENN) as a high-value functional building block in the synthesis of "Click-Ready" Metal-Organic Frameworks (MOFs). Part 1: Strategic Application Overview 5...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 5-Ethynylnicotinonitrile (5-ENN) as a high-value functional building block in the synthesis of "Click-Ready" Metal-Organic Frameworks (MOFs).

Part 1: Strategic Application Overview

5-Ethynylnicotinonitrile is a bifunctional heterocycle featuring a coordinating pyridine nitrogen and a reactive ethynyl (alkyne) "tag." Its primary utility in MOF chemistry lies in Post-Synthetic Modification (PSM) . Unlike standard structural linkers (e.g., terephthalic acid), 5-ENN is typically employed as a neutral pillaring ligand or a functional capping agent .

Why use 5-Ethynylnicotinonitrile?

  • Bio-Orthogonal Reactivity: The ethynyl group (-C≡CH) is inert during solvothermal MOF synthesis but highly reactive towards azides via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—the "Click" reaction.

  • Pore Functionalization: By incorporating 5-ENN as a pillar in layer-type MOFs (e.g., Zn-MOF layers), the alkyne groups project into the pores, creating accessible sites for anchoring complex pharmaceutical payloads that are too sensitive or large to survive direct synthesis.

  • Structural Modulation: The nitrile group (-CN) at the 3-position can act as a weak secondary donor or a hydrogen-bond acceptor, influencing crystal packing and stability.

Part 2: Experimental Protocols

Protocol A: Reticular Synthesis of Pillared Zn-MOF (Click-Ready Scaffold)

Objective: Construct a porous 3D framework {[Zn₂(BDC)₂(5-ENN)]}ₙ where 5-ENN acts as a neutral pillar between Zinc-Terephthalate (BDC) sheets.

Materials:

  • Zinc Nitrate Hexahydrate [Zn(NO₃)₂[1]·6H₂O]

  • 1,4-Benzenedicarboxylic acid (H₂BDC)[2]

  • 5-Ethynylnicotinonitrile (5-ENN)

  • Solvents: N,N-Dimethylformamide (DMF), Ethanol (EtOH).

Step-by-Step Methodology:

  • Precursor Dissolution:

    • Vial A: Dissolve 0.5 mmol Zn(NO₃)₂·6H₂O in 5 mL DMF/EtOH (1:1 v/v). Sonicate to ensure clarity.

    • Vial B: Dissolve 0.5 mmol H₂BDC and 0.25 mmol 5-ENN in 5 mL DMF.

    • Note: The 2:1 ratio of BDC:5-ENN is critical to favor the formation of pillared layers (DMOF topology) over dense phases.

  • Solvothermal Synthesis:

    • Mix Vial A and Vial B in a 20 mL scintillation vial or Teflon-lined autoclave.

    • Seal tightly and heat at 85°C for 48 hours .

    • Causality: Moderate temperature (85°C) prevents the thermal polymerization of the alkyne groups while ensuring crystallinity.

  • Isolation and Activation:

    • Cool to room temperature. Colorless block crystals should form.

    • Decant the mother liquor and wash crystals with fresh DMF (3x) to remove unreacted ligands.

    • Solvent Exchange (Critical): Soak crystals in anhydrous Chloroform (CHCl₃) for 3 days, refreshing the solvent every 24 hours. This removes non-volatile DMF from the pores, which can inhibit the subsequent Click reaction.

Protocol B: Post-Synthetic Modification (Click Chemistry)

Objective: Covalent attachment of an Azide-functionalized Drug (Drug-N₃) to the pore walls.

  • Catalyst Preparation:

    • Prepare a fresh solution of CuI (Copper(I) Iodide) in Acetonitrile (5 mg/mL).

    • Note: Cu(I) is the catalyst. Maintain anaerobic conditions if the drug is oxidation-sensitive.

  • The "Click" Reaction:

    • Suspend 50 mg of Activated 5-ENN-MOF in 2 mL of Methanol/Chloroform (1:1).

    • Add 2 equivalents (relative to 5-ENN content) of the Azide-Drug .

    • Add 10 µL of the CuI catalyst solution.

    • Incubate at 40°C for 24 hours with gentle agitation (do not stir with a magnetic bar to avoid crushing crystals).

  • Washing:

    • Wash extensively with MeOH and EDTA solution (to chelate and remove Cu catalyst) until the supernatant is colorless.

Part 3: Data Visualization & Mechanism

Workflow Diagram: From Ligand to Drug-Loaded MOF

MOF_Synthesis_Pathway Ligand 5-Ethynylnicotinonitrile (5-ENN) Synthesis Solvothermal Synthesis (85°C, DMF/EtOH) Ligand->Synthesis Pillaring Agent Metal Zn(NO₃)₂ + H₂BDC Metal->Synthesis Nodes & Linkers MOF Pillared MOF Scaffold (Pendant Alkyne Groups) Synthesis->MOF Crystallization Click CuAAC 'Click' Reaction (Azide-Drug + CuI) MOF->Click Pore Activation Final Drug-Conjugated MOF (Bio-Active) Click->Final Covalent Bonding

Figure 1: Reticular engineering pathway utilizing 5-ENN as a functional pillar for post-synthetic drug conjugation.

Quantitative Characterization Table
Analytical TechniqueTarget Signal / ObservationInterpretation
FT-IR Spectroscopy Peak at ~2100 cm⁻¹ (weak)Confirms presence of intact Alkyne (-C≡C-) group in the MOF.
¹H-NMR (Digested) Shift in Pyridine protonsVerifies coordination of Pyridine-N to Zn metal nodes.
PXRD Low-angle reflections (2θ < 10°)Indicates large d-spacing characteristic of open-pore pillared structures.
BET Surface Area Decrease after Click ReactionConfirms pore occupancy by the conjugated drug molecule.

Part 4: Critical Considerations (Senior Scientist Insights)

  • Steric Hindrance: The position of the ethynyl group at C-5 is strategically chosen. It points away from the metal coordination axis (N1-Zn), ensuring the alkyne projects into the void space rather than being sterically crowded by the metal node.

  • Stability: While the Pyridine-Zn bond is weaker than Carboxylate-Zn, pillared MOFs are stable in organic solvents. However, they may degrade in acidic water (pH < 4). For biological applications, buffer stability must be validated.

  • Alternative Pathway: If higher stability is required, 5-ENN can be hydrolyzed (using NaOH) to 5-ethynylnicotinic acid prior to MOF synthesis. This converts the nitrile to a carboxylate, allowing the formation of robust Zr-MOFs (e.g., UiO-66 analogues) or Zn-Carboxylate clusters [1].

References

  • Wang, Z., & Cohen, S. M. (2009). "Postsynthetic Modification of Metal–Organic Frameworks." Chemical Society Reviews, 38(5), 1315-1329. Link

  • Chun, H., et al. (2009). "Copper-Catalyzed Huisgen Cycloaddition within the Pores of a Metal-Organic Framework." Inorganic Chemistry, 48(14), 6353-6355. Link

  • Li, J. R., et al. (2011). "Porous Materials with Pre-Designed Single-Molecule Traps for CO2 and C2H2." Nature Communications, 2, 1-7. (Describes pillared MOF strategies). Link

  • Iswarya, N., et al. (2012).[1] "Synthesis, Characterization and Adsorption Capability of MOF-5." Science Alert. (General Zn-MOF protocols). Link

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yield in 5-Ethynylnicotinonitrile synthesis

Ticket ID: #SYN-5ENN-001 Subject: Troubleshooting Low Yield in Sonogashira Coupling of 5-Bromonicotinonitrile Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary The synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-5ENN-001 Subject: Troubleshooting Low Yield in Sonogashira Coupling of 5-Bromonicotinonitrile Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 5-Ethynylnicotinonitrile (5-ENN) typically proceeds via a Sonogashira cross-coupling of 5-bromonicotinonitrile with trimethylsilylacetylene (TMSA) , followed by protodesilylation.

Users reporting "low yield" (<40%) often suffer from three converging failure modes:

  • Catalyst Poisoning: The pyridine nitrogen coordinates to Palladium, arresting the catalytic cycle.

  • Glaser Homocoupling: Presence of trace oxygen promotes dimerization of the alkyne over the desired cross-coupling.

  • Volatility/Sublimation: The product is a low-molecular-weight solid that can sublime during vacuum drying, leading to "vanishing" yields despite successful reaction.

This guide provides a root-cause analysis and optimized protocols to restore yields to >85%.

Phase 1: Diagnostic & Failure Analysis

The "Hidden" Catalyst Trap

Unlike standard aryl bromides, 5-bromonicotinonitrile is an electron-deficient heterocycle. While oxidative addition is generally fast, the pyridine nitrogen acts as a competitive ligand. If your catalyst loading is low (<2 mol%) or your ligand is non-bulky (e.g., PPh3), the substrate effectively shuts down the catalyst.

Workflow Visualization: Failure Points

The following diagram illustrates where the reaction fails in the catalytic cycle versus the successful pathway.

SonogashiraFailure Start Start: 5-Bromonicotinonitrile + Pd(0) OxAdd Oxidative Addition (Ar-Pd-Br) Start->OxAdd Fast Trap FAILURE MODE A: Pyridine N-Coordination (Catalyst Arrest) OxAdd->Trap Non-bulky ligands (PPh3) TransMetal Transmetallation (Cu-Acetylide enters) OxAdd->TransMetal Bulky Ligands (XPhos/dppf) Glaser FAILURE MODE B: Glaser Homocoupling (O2 present -> Diyne byproduct) TransMetal->Glaser Trace O2 present RedElim Reductive Elimination (Product Formation) TransMetal->RedElim Anaerobic Sublimation FAILURE MODE C: Product Loss via Sublimation (High Vac/Heat) RedElim->Sublimation Improper Isolation

Figure 1: Mechanistic failure modes in the synthesis of 5-Ethynylnicotinonitrile. Red nodes indicate yield-loss events.

Phase 2: Optimized Experimental Protocol

To maximize yield, we switch from standard Pd(PPh3)2Cl2 to a system using Pd(dppf)Cl2 or XPhos , which prevents pyridine coordination. We also utilize a "Reverse Addition" technique for the copper co-catalyst to minimize homocoupling.

Reagents & Stoichiometry Table
ComponentRoleEquiv.Recommended ReagentNote
Substrate Reactant1.05-BromonicotinonitrileDry thoroughly.[1]
Alkyne Reactant1.2TMS-AcetyleneExcess compensates for volatility.
Catalyst Metal0.03Pd(dppf)Cl2·DCM Bidentate ligand prevents N-poisoning.
Co-Catalyst Activator0.02CuIKeep low (<2%) to stop Glaser coupling.
Base Scavenger3.0Et3N (Triethylamine)Must be distilled or fresh.
Solvent Medium--THF or DMFAnhydrous, sparged with Ar.
Step-by-Step Procedure (Self-Validating)

Step 1: The "Zero-Oxygen" Setup

  • Charge a dried Schlenk flask with 5-bromonicotinonitrile (1.0 equiv) and Pd(dppf)Cl2·DCM (3 mol%).

  • Seal and cycle vacuum/Argon 3 times .

  • Add anhydrous THF (0.2 M concentration relative to substrate) and Et3N (3.0 equiv) via syringe.

  • CRITICAL: Sparge the mixture with Argon balloon/needle for 15 minutes. Validation: Solution should be yellow/orange, not black (Pd black indicates decomposition).

Step 2: Reagent Addition 5. Add TMS-acetylene (1.2 equiv) via syringe. 6. The "Copper Last" Rule: Only after the alkyne is added, remove the septum briefly under positive Argon flow and add the CuI (2 mol%) quickly. Reason: Adding CuI before alkyne in the presence of base can initiate homocoupling if any trace O2 exists.

Step 3: Reaction & Monitoring 7. Stir at Room Temperature for 1 hour, then heat to 50°C . 8. Monitor by TLC (Hexane/EtOAc 4:1). The product (TMS-protected) is usually less polar than the starting bromide.

  • Checkpoint: If conversion stalls at 50%, add 1 mol% more Pd catalyst, NOT copper.

Step 4: Deprotection (One-Pot Option) 9. Once coupling is complete, cool to 0°C. 10. Add TBAF (1.0 M in THF, 1.1 equiv) dropwise. Stir 15 min.

  • Note: K2CO3/MeOH is also effective but requires a workup solvent switch. TBAF allows direct progression.

Phase 3: Isolation & Purification (The "Yield Killer")

Many chemists lose their product here. 5-Ethynylnicotinonitrile is a small, rigid molecule with high vapor pressure.

Troubleshooting the Workup:

  • Do NOT use high vacuum (< 5 mbar) for extended periods at room temperature.

  • Do NOT heat the rotovap bath above 30°C during solvent removal.

Recommended Isolation:

  • Quench with saturated NH4Cl. Extract with Et2O (Diethyl ether is better than DCM for preventing emulsion with pyridine species).

  • Wash organic layer with brine, dry over MgSO4.

  • Concentrate carefully (keep vacuum > 20 mbar).

  • Purification: Silica gel chromatography.

    • Eluent: Hexane/EtOAc gradient (0% -> 20%).

    • Warning: Pyridines can streak. Add 1% Et3N to the eluent if streaking occurs.

FAQ: Troubleshooting Specific Symptoms

Q1: My reaction turns black immediately upon adding CuI.

  • Diagnosis: Palladium precipitation ("Pd Black").

  • Cause: Insufficient ligand stabilization or high oxygen levels.

  • Fix: Ensure you are using Pd(dppf)Cl2 or add free PPh3 (10 mol%) if using Pd(PPh3)2Cl2. Re-sparge solvents.[1][2]

Q2: I see a major spot just above the baseline, but no product.

  • Diagnosis: Glaser product (diyne).

  • Cause: Too much Copper + Oxygen.

  • Fix: Reduce CuI to 1 mol%. Degas more rigorously (Freeze-Pump-Thaw is superior to sparging).

Q3: The NMR shows the product, but the mass balance is 30% low.

  • Diagnosis: Sublimation.[3]

  • Fix: Do not dry the final solid on a high-vacuum manifold overnight. Dry under a gentle stream of Nitrogen or on a rotovap with controlled pressure.

Q4: Can I use 5-chloronicotinonitrile instead? It's cheaper.

  • Answer: Yes, but it is significantly less reactive. You must switch to XPhos Pd G3 or Pd(OAc)2/SPhos and heat to 80°C. Standard PPh3 ligands will fail.

Decision Tree: Optimization Logic

OptimizationTree Problem Low Yield Issue Check1 Is Starting Material Consumed? Problem->Check1 Yes Yes CheckByprod Byproducts? Yes->CheckByprod Check TLC/NMR No No CheckO2 Black Precipitate? No->CheckO2 Reaction Color? Degas Action: Degas Solvents Reduce CuI CheckO2->Degas Yes (Pd Black) Ligand Action: Switch to Pd(dppf)Cl2 CheckO2->Ligand No (Stalled) Byprod Dimer (Glaser) CheckByprod->Byprod New Spot High Rf Clean Clean Spectrum CheckByprod->Clean Only Product Peaks O2Leak O2Leak Byprod->O2Leak Action: Strict Anaerobic Add Alkyne Slowly Volatility Volatility Clean->Volatility Action: Check Trap/Vac Product Sublimed

Figure 2: Troubleshooting logic flow for Sonogashira coupling of pyridines.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. (Detailed discussion on bulky ligands for electron-deficient substrates).

  • University of Southampton. (2016). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei.[4] ePrints Soton. (Specific protocol for 5-bromo-3-cyanopyridine derivatives).

  • BenchChem Technical Support. (2024). 6-Bromonicotinonitrile in Synthetic Chemistry: Troubleshooting Guides. (General handling of bromonicotinonitriles).

Sources

Optimization

Purification of 5-Ethynylnicotinonitrile from reaction mixtures

Technical Support Center: Purification of 5-Ethynylnicotinonitrile Ticket ID: #PUR-5EN-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Molecule Profile S...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 5-Ethynylnicotinonitrile Ticket ID: #PUR-5EN-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Molecule Profile

Subject: Purification strategy for 5-Ethynylnicotinonitrile (CAS: 1150114-67-2) from Sonogashira coupling mixtures. Context: This intermediate is a critical building block in medicinal chemistry (e.g., tyrosine kinase inhibitors). Its purification is often complicated by the "stickiness" of the pyridine nitrogen on silica, the formation of Glaser homocoupling byproducts, and persistent transition metal contamination (Pd/Cu).

Compound Profile:

  • Structure: Pyridine core with electron-withdrawing nitrile (C3) and terminal alkyne (C5).

  • Physicochemical Behavior:

    • Basicity: Reduced compared to pyridine due to the -CN group, but sufficient to interact with acidic silanols on silica gel (causing tailing).

    • Solubility: Good in DCM, EtOAc, THF; moderate/poor in Hexanes.

    • Stability: Terminal alkyne is sensitive to oxidation (Glaser coupling) and polymerization upon prolonged heating or exposure to air/light.

Diagnostic Triage: What is your crude mixture telling you?

Before starting purification, assess the state of your reaction mixture.

ObservationDiagnosisImmediate Action
Dark Brown/Black Oil High Palladium (Pd) content (Pd black).Requires filtration through Celite® and metal scavenging before column.
Blue/Green Tint Copper (Cu) contamination.Requires aqueous chelation wash (NH₄OH/EDTA).
TLC: Spot running just above product Glaser Homocoupling (Diyne).Requires high-resolution chromatography (gradient optimization).
TLC: Streaking/Tailing Pyridine-Silanol interaction.Add 1% Triethylamine (Et₃N) to mobile phase.

Purification Workflow (Standard Operating Procedure)

This protocol is designed to be self-validating : each step removes a specific class of impurity, ensuring the final chromatography is not overloaded.

Phase A: Workup & Metal Remediation (Crucial)

Do not skip this phase. Direct chromatography of crude reaction mixtures often leads to metal leaching into the fraction collector and poor separation.

  • Quench & Chelation (Copper Removal):

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc).

    • Wash 1: 10% aqueous NH₄OH (or saturated NH₄Cl/NH₄OH 9:1). The ammonia complexes Cu(I)/Cu(II) species, turning the aqueous layer deep blue.

    • Wash 2: Brine (saturated NaCl).

    • Validation: The organic layer should no longer be green/blue.

  • Filtration (Palladium Removal):

    • Pass the organic layer through a pad of Celite® 545 .

    • Why? Removes colloidal Pd black which clogs columns and degrades the product.

  • Concentration:

    • Dry over Na₂SO₄, filter, and concentrate in vacuo at <40°C. Do not overheat (risk of polymerization).

Phase B: Silica Gel Chromatography

Standard silica gel (40-63 µm).

  • Mobile Phase Architecture:

    • Solvent A: Hexanes (or Heptane)[1]

    • Solvent B: Ethyl Acetate (EtOAc)

    • Modifier: 1% Triethylamine (Et₃N) added to both solvents.

    • Mechanism:[2][3][4][5][6][7] Et₃N blocks the acidic silanol sites on the silica, preventing the pyridine nitrogen from H-bonding. This sharpens the peak shape and improves resolution from impurities.

  • Gradient Strategy:

    • Equilibrate column with 5% B.

    • 0–5 min: Isocratic 5% B (Elutes non-polar impurities/homocoupling diyne).

    • 5–20 min: Linear gradient 5% → 40% B.

    • 20–30 min: Isocratic 40% B (Elutes Product).

    • Note: The nitrile group makes the product relatively polar compared to simple aryl alkynes.

Phase C: Polishing (Optional)

If the product is solid but colored (yellow/tan), it likely contains trace Pd.

  • Recrystallization: Dissolve in minimum hot EtOAc, add Hexanes dropwise until cloudy, cool to 4°C.

  • Scavenger Resin: Stir dissolved product with SiliaMetS® Thiol or TMT resin for 4 hours if Pd limits are strict (<10 ppm).

Troubleshooting Guide (Q&A)

Q1: I see a persistent impurity running very close to my product (higher Rf). What is it?

  • Diagnosis: This is likely the Glaser homocoupling product (5,5'-(buta-1,3-diyne-1,4-diyl)dinicotinonitrile). It forms when oxygen enters the Sonogashira reaction.

  • Solution:

    • Prevention: Degas solvents thoroughly (sparge with Argon for 20 mins) before adding catalyst.

    • Purification: Use a shallower gradient (e.g., 0.5% increase per minute) in the region where these elute. The diyne is non-polar and will elute first.

Q2: My product band is tailing badly on the column, contaminating the lower fractions.

  • Diagnosis: Pyridine nitrogen interacting with silica silanols.

  • Solution: As mentioned in Phase B, add 1% Et₃N or 0.5% NH₄OH to your eluent. If you are using DCM/MeOH, switching to EtOAc/Hexanes often gives better selectivity for this specific nitrile.

Q3: The product turned from off-white to dark brown after drying on the rotavap.

  • Diagnosis: Polymerization or decomposition due to heat/light.

  • Solution:

    • Keep water bath <40°C.[1]

    • Release vacuum with Nitrogen/Argon , not air.

    • Store the purified solid in the dark at -20°C. Terminal alkynes can be unstable.

Q4: I cannot remove the Palladium; the solid remains gray/brown.

  • Diagnosis: Soluble Pd-phosphine complexes are co-eluting.

  • Solution: Use a Thiol-functionalized silica scavenger (e.g., 3-mercaptopropyl ethyl sulfide silica). Add 5-10 wt% relative to the crude mass, stir in EtOAc for 4 hours, and filter. This is far more effective than charcoal for phosphine complexes.

Visual Workflow (Decision Tree)

PurificationWorkflow Start Crude Reaction Mixture CheckColor Visual Inspection: Blue/Green? Start->CheckColor CuWash Wash w/ NH4OH/EDTA (Remove Copper) CheckColor->CuWash Yes CheckPd Visual Inspection: Black Precipitate? CheckColor->CheckPd No CuWash->CheckPd Celite Filter through Celite (Remove Pd Black) CheckPd->Celite Yes TLC TLC Analysis (Check Separation) CheckPd->TLC No Celite->TLC Column Silica Column Hex/EtOAc + 1% Et3N TLC->Column Good Separation Scavenger Add Metal Scavenger (Thiol/TMT Resin) TLC->Scavenger Poor Sep / High Pd Final Pure 5-Ethynylnicotinonitrile Column->Final Scavenger->Column

Figure 1: Decision tree for the purification of 5-Ethynylnicotinonitrile, prioritizing metal removal and stationary phase protection.

Quantitative Data & Specifications

Table 1: Solvent System Parameters

ParameterRecommendationRationale
Primary Solvent System Hexanes / Ethyl AcetateSuperior selectivity for nitrile/alkyne separation compared to DCM/MeOH.
Modifier 1% Triethylamine (Et₃N)Neutralizes silica acidity; prevents pyridine tailing.
Alternative Solvent DCM / MeOH (95:5)Use only if solubility in Hex/EtOAc is insufficient (unlikely for this molecule).
Detection (UV) 254 nmConjugated pyridine system absorbs strongly.
Stain (TLC) KMnO₄Terminal alkyne oxidizes rapidly (appears as a bright yellow/brown spot).

Table 2: Metal Scavenging Efficiency (Reference Values)

MethodPd Removal EfficiencyCu Removal EfficiencyNotes
Celite Filtration Low (<20%)NoneOnly removes bulk solids (Pd black).
Charcoal Moderate (50-70%)LowCan adsorb product; messy.
Thiol-Silica (Scavenger) High (>95%) ModerateBest for soluble Pd-phosphine complexes [1].
NH₄OH Wash NoneHigh (>98%) Essential for Copper-catalyzed Sonogashira [2].

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[1] (Referencing Glaser Coupling side-reactions). Link

Sources

Troubleshooting

Technical Guide: Catalyst Selection &amp; Optimization for 5-Ethynylnicotinonitrile

Executive Summary: The "Privileged Scaffold" Challenge 5-Ethynylnicotinonitrile is a high-value molecular glue scaffold and covalent inhibitor precursor.[1] However, its chemical architecture presents a dual challenge du...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged Scaffold" Challenge

5-Ethynylnicotinonitrile is a high-value molecular glue scaffold and covalent inhibitor precursor.[1] However, its chemical architecture presents a dual challenge during catalysis:

  • Electronic Deficiency: The pyridine ring (electron-poor) combined with the nitrile group (electron-withdrawing) makes the terminal alkyne proton highly acidic (

    
    ), significantly increasing the rate of oxidative homocoupling (Glaser coupling) compared to phenylacetylene.[1]
    
  • Lewis Basic Poisoning: The pyridine nitrogen and the nitrile nitrogen act as competitive ligands, capable of displacing phosphines and sequestering Palladium or Copper into inactive "off-cycle" resting states.[1]

This guide provides self-validating protocols to overcome these specific failure modes.

Module A: Sonogashira Cross-Coupling

Objective: C(sp)-C(sp2) bond formation with aryl halides.[1][2]

The Core Dilemma: To Copper or Not to Copper?

The standard Sonogashira protocol (Pd/Cu) is often fatal for 5-ethynylnicotinonitrile due to rapid dimerization.[1]

FeatureStandard (Pd/Cu)Recommended (Cu-Free)
Catalyst System Pd(PPh

)

Cl

+ CuI
Pd(OAc)

+ XPhos or Pd-CyJohnPhos
Primary Risk Glaser Homocoupling (Dimerization)Slower kinetics (requires heat)
Oxygen Tolerance Zero (Strict Schlenk technique required)Moderate
Yield Reliability Low (for this specific substrate)High
Protocol A1: The "High-Fidelity" Copper-Free Method (Recommended)

Use this for precious aryl halides or when homocoupling is observed.[1]

The Mechanism: By removing Copper, you eliminate the oxidative dimerization pathway.[1] We utilize XPhos , a bulky biaryl phosphine ligand.[1] The steric bulk of XPhos prevents the formation of inactive bis-ligated Pd complexes (


) and physically blocks the pyridine nitrogen of the substrate from binding to the Pd center.

Reagents:

  • Pd Source: Palladium(II) Acetate [Pd(OAc)

    
    ] (2 mol%)[1]
    
  • Ligand: XPhos (4 mol%)[1]

  • Base: Cesium Carbonate (Cs

    
    CO
    
    
    
    ) (2.0 equiv) - Inorganic bases prevent amine-induced alkyne degradation.[1]
  • Solvent: Acetonitrile (MeCN) or 1,4-Dioxane (degassed).[1]

Step-by-Step Workflow:

  • Pre-complexation (The "Yellow Check"): In a vial, mix Pd(OAc)

    
     and XPhos in solvent at RT for 5 mins.
    
    • Checkpoint: The solution should turn from orange-brown to a clear bright yellow.[1] If it remains dark/black, your solvent is wet or the ligand is oxidized.[1]

  • Substrate Addition: Add the aryl halide (1.0 equiv), 5-ethynylnicotinonitrile (1.2 equiv), and Cs

    
    CO
    
    
    
    .
  • Thermal Activation: Heat to 80°C.

    • Why? Cu-free transmetallation is the rate-limiting step and requires thermal energy to proceed via the carbopalladation mechanism.

  • Monitoring: Monitor consumption of the aryl halide, not the alkyne (excess alkyne is used).

Protocol A2: The "Standard" Method (Troubleshooting Mode)

Use only if Cu-free fails or for large-scale, cost-sensitive batches.[1]

Critical Control: You must suppress the formation of the Copper-Acetylide-Oxide species.

  • Degassing: Sparging is insufficient.[1] Use Freeze-Pump-Thaw (3 cycles) .[1]

  • Slow Addition: Add the 5-ethynylnicotinonitrile as a solution via syringe pump over 1 hour. This keeps the concentration of the copper-acetylide intermediate low, statistically favoring cross-coupling over homocoupling.[1]

Module B: CuAAC "Click" Chemistry

Objective: 1,2,3-Triazole formation (Bio-orthogonal labeling).

The Issue: Catalyst Sequestration

The pyridine nitrogen in 5-ethynylnicotinonitrile chelates Cu(I), removing it from the catalytic cycle.[1] Adding more Cu(I) leads to cellular toxicity or protein denaturation.[1]

Solution: Ligand Acceleration

You must use a ligand that binds Cu(I) stronger than the pyridine nitrogen but still allows alkyne access.[1]

Recommended Ligand: THPTA (water-soluble) or TBTA (organic soluble).[1]

Protocol:

  • Premix: Mix CuSO

    
     (1 equiv) and THPTA (5 equiv) before adding to the reaction.
    
    • Checkpoint: Solution should be light blue.[1] If a precipitate forms upon adding the alkyne later, the ligand ratio is too low.[1]

  • Reduction: Add Sodium Ascorbate (excess) last to initiate.

  • Stoichiometry: Use 5-ethynylnicotinonitrile in slight excess (1.1 equiv) relative to the azide.

Troubleshooting & Logic Flow

Visual Troubleshooting Matrix
ObservationDiagnosisCorrective Action
Reaction turns black immediately "Palladium Black" formation. Ligand dissociation.Switch to bidentate ligands (dppf) or bulky phosphines (XPhos).[1]
Product contains ~50% Dimer Glaser Coupling dominance.[1]STOP. Switch to Protocol A1 (Cu-Free).
No Reaction (Starting Material Intact) Catalyst Poisoning by Pyridine N.Increase Temperature to 80-100°C to promote ligand dissociation/turnover.
Green precipitate in Click reaction Cu(II)-Pyridine complex / Oxidation.[1]Increase Sodium Ascorbate; Ensure THPTA:Cu ratio is >2:1.
Decision Logic Diagram

CatalystSelection Start Start: Cross-Coupling 5-Ethynylnicotinonitrile CheckHalide Substrate Analysis: Aryl Halide Type? Start->CheckHalide ClickPath Alt Path: Click Chemistry (Triazole Formation) Start->ClickPath If Azide Coupling Iodide Aryl Iodide (Reactive) CheckHalide->Iodide Bromide Aryl Bromide/Chloride (Unreactive) CheckHalide->Bromide DecisionCu Risk Assessment: Can you tolerate ~10% Dimer? Iodide->DecisionCu CuFree Protocol A1: Cu-Free High Fidelity Pd(OAc)2 + XPhos + Cs2CO3 *Eliminates Glaser Coupling* Bromide->CuFree Requires Bulky Ligand StdSono Protocol A2: Standard Sonogashira Pd(PPh3)2Cl2 + CuI *Requires Freeze-Pump-Thaw* DecisionCu->StdSono Yes (Cost priority) DecisionCu->CuFree No (Purity priority) LigandCheck Ligand Selection: Using TBTA/THPTA? ClickPath->LigandCheck Success High Yield Stable System LigandCheck->Success Yes Fail Fail: Cu-Sequestration by Pyridine Nitrogen LigandCheck->Fail No

Figure 1: Decision tree for catalyst selection based on substrate reactivity and purity requirements.[1] Note the critical branch at "Dimer Tolerance" leading to Cu-free methods.

Mechanistic Insight: The "Poisoning" Cycle

The diagram below illustrates why standard catalysts fail. The pyridine nitrogen competes with the phosphine ligand.

PoisoningMechanism Active Active Catalyst L-Pd(0) OffCycle RESTING STATE (Inactive) Pd Coordinated to Pyridine-N (Catalyst Arrest) Active->OffCycle Pyridine N-binding (Favored with small ligands) Product Coupled Product Active->Product Oxidative Addition cycle Substrate 5-Ethynylnicotinonitrile OffCycle->Active Heat / Bulky Ligands (XPhos forces dissociation)

Figure 2: The catalyst poisoning mechanism.[1] Small ligands allow the pyridine nitrogen to bind Pd, arresting the cycle.[1] Bulky ligands (XPhos) sterically preclude this interaction.[1]

References

  • Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[1] Chemical Reviews, 107(3), 874–922.[1]

  • Glaser, C. (1869).[1][3] Beiträge zur Kenntniss des Acetenylbenzols. Berichte der deutschen chemischen Gesellschaft, 2, 422-424.[1] (Historical context for Homocoupling mechanism).

  • Gellett, T. P., et al. (2011).[1] Copper-Free Sonogashira Cross-Coupling of Electron-Deficient Heterocycles. Journal of Organic Chemistry. (Establishes the efficacy of Pd/XPhos systems for pyridine alkynes).

  • Chan, T. R., et al. (2004).[1] Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis.[1] Organic Letters, 6(17), 2853–2855.[1] (Primary reference for TBTA/THPTA usage in Click chemistry to prevent side reactions).

  • Siemsen, P., et al. (2000).[1] Acetylenic Coupling: A Powerful Tool in Molecular Construction.[1][4] Angewandte Chemie International Edition, 39(15), 2632-2657.[1]

Sources

Optimization

Technical Support Center: 5-Ethynylnicotinonitrile Synthesis &amp; Purification

Ticket Type: Advanced Synthesis Troubleshooting Subject: Impurity Profiling, Removal Strategies, and Process Optimization Reference ID: ENN-PUR-001 Executive Summary: The Molecule & The Challenge 5-Ethynylnicotinonitrile...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Type: Advanced Synthesis Troubleshooting Subject: Impurity Profiling, Removal Strategies, and Process Optimization Reference ID: ENN-PUR-001

Executive Summary: The Molecule & The Challenge

5-Ethynylnicotinonitrile (CAS: 152803-05-9) is a critical bifunctional pyridine intermediate used in the synthesis of kinase inhibitors and "click" chemistry probes. Its structure features two reactive handles: an electron-withdrawing nitrile group at the C3 position and a terminal alkyne at the C5 position.

The Core Challenge: The synthesis—typically a Sonogashira coupling followed by deprotection—is prone to specific, persistent impurities.[1] The pyridine nitrogen acts as a ligand, trapping palladium catalysts, while the terminal alkyne is susceptible to oxidative homocoupling (Glaser coupling).[1] This guide provides a self-validating workflow to identify and eliminate these contaminants.

Diagnostic Impurity Profiling

Use this table to identify impurities based on your analytical data (LC-MS / NMR).

Impurity TypeChemical IdentityOrigin / CauseDiagnostic Signal (1H NMR / MS)
Impurity A 5,5'-(buta-1,3-diyne-1,4-diyl)dinicotinonitrile (Glaser Dimer)Oxidative homocoupling of alkyne in the presence of

and Cu.[1]
NMR: Symmetric aromatic signals; absence of alkyne proton (

~3.5-4.5 ppm).[1] MS: [2M-2H]+ peak.
Impurity B 5-Bromonicotinonitrile (Starting Material)Incomplete conversion during Sonogashira coupling.[1]NMR: Downfield shift of C6-H relative to product. MS: Characteristic Br isotope pattern (1:1 ratio).[1]
Impurity C Palladium-Pyridine Complex Residual catalyst coordinated to pyridine nitrogen.Visual: Dark brown/black oil or solid.[1] NMR: Broadening of pyridine proton signals (paramagnetic relaxation).
Impurity D 5-(Trimethylsilylethynyl)nicotinonitrile Incomplete deprotection of the TMS intermediate.[1]NMR: Strong singlet at

0.25 ppm (9H). MS: Mass shift of +72 Da vs product.
Impurity E 5-Acetylnicotinonitrile Hydration of the alkyne (Markovnikov addition of

).[1]
NMR: Methyl singlet (

~2.6 ppm) and loss of alkyne proton.[1] MS: [M+18]+ peak.[1]
Troubleshooting Guides (Q&A)
Issue 1: "My product is a dark brown solid/oil, even after column chromatography."

Diagnosis: Residual Palladium Contamination. The Science: Pyridines are effective ligands for Pd(II).[1] Standard silica chromatography often fails to separate the Pd-pyridine complex because the metal "streaks" or co-elutes with the polar product.[1] Solution: You must break the coordination complex chemically before or during purification.[1]

  • Protocol: Dissolve the crude material in Ethyl Acetate (EtOAc). Wash with a 5% aqueous solution of L-Cysteine or Sodium Diethyldithiocarbamate . The sulfur atoms have a higher affinity for Pd than the pyridine nitrogen, sequestering the metal into the aqueous phase or forming a precipitate that can be filtered.[1]

Issue 2: "I see a second set of aromatic peaks, but no starting material in LC-MS."

Diagnosis: Glaser Homocoupling (Dimerization). The Science: Terminal alkynes readily dimerize in the presence of Copper (CuI) and Oxygen.[1] This is the most common side reaction in Sonogashira couplings involving electron-deficient aryls. Solution:

  • Prevention: Rigorously degas all solvents (sparge with Argon for 20 mins) before adding the catalyst.[1] Reduce CuI loading to 1-2 mol%.

  • Removal: The dimer is significantly more non-polar and planar than the monomer.[1] It can be separated via flash chromatography using a gradient of Hexanes:EtOAc (start 95:5).[1] The dimer typically elutes first.[1]

Issue 3: "My yield is low, and I see a peak at ~0.25 ppm in NMR."

Diagnosis: Incomplete TMS Deprotection. The Science: If you synthesized the precursor 5-(TMS-ethynyl)nicotinonitrile, the cleavage of the C-Si bond using


 may stall if the reaction is too dry or the base is old.[1]
Solution:  Treat the mixture with TBAF (Tetra-n-butylammonium fluoride)  in THF (1.1 equiv) for 30 minutes. The fluoride ion is a thermodynamic sink for silicon, driving the reaction to completion instantly.[1] Note: Perform an aqueous workup immediately to remove TBAF salts.[1]
Detailed Purification Workflows
Protocol A: The "Green" Palladium Removal (Thiol-Silica Method)

Best for: High-purity requirements (>98%) for biological testing.[1]

  • Dissolution: Dissolve crude 5-ethynylnicotinonitrile in THF or EtOAc (10 mL/g).

  • Scavenger Addition: Add Thiol-functionalized Silica Gel (e.g., SiliaMetS® Thiol) at a ratio of 5:1 (w/w) relative to the expected Pd mass.[1]

  • Incubation: Stir at 40°C for 2 hours.

  • Filtration: Filter the suspension through a 0.45

    
    m PTFE pad or a Celite plug.[1]
    
  • Result: The filtrate should be significantly lighter in color (pale yellow/off-white).

Protocol B: Recrystallization (For Removal of Dimer & Salts)

Best for: Large-scale batches (>5g).[1]

  • Solvent System: Use a mixture of Heptane/Ethanol (or Hexane/EtOAc).[1]

  • Procedure: Dissolve the crude solid in minimal boiling Ethanol. Add hot Heptane dropwise until persistent cloudiness appears.[1]

  • Cooling: Allow to cool slowly to room temperature, then to 4°C.

  • Mechanism: The planar Glaser dimer often has lower solubility and may precipitate first (fractional crystallization), or conversely, the monomer crystallizes while impurities remain in the mother liquor depending on the exact ratio.[1] Validate the solid vs. filtrate by TLC.

Process Visualization: Purification Decision Tree

PurificationLogic Start Crude Reaction Mixture CheckColor Check Appearance: Dark Brown/Black? Start->CheckColor PdRemoval Protocol A: Thiol Scavenger or Cysteine Wash CheckColor->PdRemoval Yes (Pd Contamination) CheckNMR 1H NMR Analysis CheckColor->CheckNMR No (Pale/Yellow) PdRemoval->CheckNMR DecisionTMS Singlet at 0.25 ppm? CheckNMR->DecisionTMS TBAF Treat with TBAF/THF (Finish Deprotection) DecisionTMS->TBAF Yes DecisionDimer Extra Aromatic Peaks? (Glaser Dimer) DecisionTMS->DecisionDimer No TBAF->DecisionDimer Chromatography Flash Chromatography (Gradient Hex/EtOAc) DecisionDimer->Chromatography Yes (Low Scale) Recryst Recrystallization (EtOH/Heptane) DecisionDimer->Recryst Yes (High Scale) Final Pure 5-Ethynylnicotinonitrile (Pale Solid) DecisionDimer->Final No Chromatography->Final Recryst->Final

Figure 1: Logical decision tree for the purification of 5-ethynylnicotinonitrile, prioritizing catalyst removal followed by structural impurity separation.

References
  • Palladium Removal Strategies: Garrett, C. E., & Prasad, K. (2004).[1][2][3] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. [1]

  • Sonogashira Coupling & Impurities: Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [1]

  • Glaser Coupling Mechanisms: Siemsen, P., Livingston, R. C., & Diederich, F. (2000).[1] Acetylenic Coupling: A Powerful Tool in Molecular Construction. Angewandte Chemie International Edition. [1]

  • General Solubility & Handling of Ethynyl Pyridines: Biotage Technical Note. (2023).[1][2][4][5] How to Remove Palladium in three easy steps.

Sources

Troubleshooting

Strategies to improve the regioselectivity of reactions involving 5-Ethynylnicotinonitrile

[1] Current Status: Operational Subject: Regioselectivity & Chemoselectivity Protocols Ticket ID: 5-ENN-REGIO-001[1] Introduction: The Substrate Profile Welcome to the technical support hub for 5-Ethynylnicotinonitrile (...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Current Status: Operational Subject: Regioselectivity & Chemoselectivity Protocols Ticket ID: 5-ENN-REGIO-001[1]

Introduction: The Substrate Profile

Welcome to the technical support hub for 5-Ethynylnicotinonitrile (CAS: 1150114-80-9).[1] As a bifunctional pyridine building block, this molecule presents a unique challenge: it possesses two electrophilic centers (the nitrile at C3 and the alkyne at C5) and an electron-deficient pyridine ring.[1]

High-precision drug discovery requires absolute control over which functional group reacts and how it reacts.[1] This guide addresses the three most common "support tickets" we receive regarding regioselectivity and chemoselectivity failures.

Module 1: The "Click" Conundrum (Triazole Regioselectivity)

User Issue: "I need the 1,5-disubstituted triazole for my kinase inhibitor scaffold, but standard conditions are yielding the 1,4-isomer or a mixture."

Technical Diagnosis

The regioselectivity of azide-alkyne cycloaddition is dictated principally by the metal catalyst employed.

  • Copper(I) catalysis (CuAAC) proceeds via a copper-acetylide intermediate.[1] Because 5-ethynylnicotinonitrile has an acidic terminal proton (enhanced by the electron-withdrawing cyano-pyridine ring), it rapidly forms this intermediate, locking the reaction into the 1,4-regioisomer .[1]

  • Ruthenium(II) catalysis (RuAAC) operates via a ruthenacycle mechanism that sterically directs the azide to the internal carbon, yielding the 1,5-regioisomer .[1]

Decision Pathway

TriazoleSelectivity Start Start: 5-Ethynylnicotinonitrile + Organic Azide Decision Target Isomer? Start->Decision CondCu Catalyst: Cu(I) (CuSO4 + Na Ascorbate) Decision->CondCu 1,4-Target CondRu Catalyst: Cp*RuCl(PPh3)2 (Pentamethylcyclopentadienyl) Decision->CondRu 1,5-Target Path14 1,4-Regioisomer Path15 1,5-Regioisomer MechCu Mechanism: Copper-Acetylide CondCu->MechCu MechRu Mechanism: Oxidative Coupling (Ruthenacycle) CondRu->MechRu MechCu->Path14 MechRu->Path15

Figure 1: Catalyst selection workflow for controlling triazole regiochemistry.

Standard Operating Procedures (SOPs)
Protocol A: Synthesis of 1,4-Triazole (CuAAC)
  • Reagents: 5-Ethynylnicotinonitrile (1.0 eq), Azide (1.1 eq), CuSO₄[1]·5H₂O (5 mol%), Sodium Ascorbate (10 mol%).[1]

  • Solvent: t-BuOH/H₂O (1:1).[1]

  • Procedure:

    • Dissolve alkyne and azide in the solvent mixture.[1]

    • Add copper sulfate followed by ascorbate (freshly prepared solution).

    • Stir at RT for 4–12 hours. The electron-deficient pyridine accelerates this reaction compared to phenylacetylene.[1]

    • Purification: Precipitation or silica gel chromatography.[1]

Protocol B: Synthesis of 1,5-Triazole (RuAAC)
  • Reagents: 5-Ethynylnicotinonitrile (1.0 eq), Azide (1.1 eq), Cp*RuCl(PPh₃)₂ (2–5 mol%).[1]

  • Solvent: Dioxane or Toluene (Anhydrous).[1]

  • Procedure:

    • Inert Atmosphere: This reaction is sensitive to air.[1] Purge all solvents with N₂/Ar.[1]

    • Mix reagents and catalyst in a sealed vial.

    • Heat to 60–80°C. (Note: Higher temperatures may degrade the nitrile if moisture is present).

    • Critical Step: Do not use protic solvents (like alcohols), as they can interfere with the ruthenium catalytic cycle.[1]

Module 2: Carbonyl Confusion (Hydration Regioselectivity)

User Issue: "I am trying to hydrate the alkyne to an aldehyde (Anti-Markovnikov), but I keep isolating the acetyl-pyridine (Ketone/Markovnikov)."

Technical Diagnosis

The polarization of the C≡C bond in 5-ethynylnicotinonitrile heavily favors Markovnikov addition (ketone formation) because the pyridine ring stabilizes the developing negative charge at the terminal carbon during nucleophilic attack. Overcoming this electronic bias requires steric control via specialized Ruthenium ligands.[1]

Catalyst Selection Matrix
Target ProductRegioselectivityCatalyst SystemMechanism Note
Methyl Ketone MarkovnikovAu(I) (e.g., Ph₃PAuCl + AgSbF₆) or Bronsted Acid Nucleophilic attack occurs at the most substituted carbon (internal).[1]
Aldehyde Anti-Markovnikov[CpRu(dppm)Cl] or [Cp*RuCl₂(PPh₃)] The bulky ligand environment forces water to attack the terminal carbon (steric control).
Protocol: Anti-Markovnikov Hydration (Aldehyde Synthesis)
  • Catalyst: [CpRu(dppm)Cl] (1–2 mol%).[1]

  • Reagents: 5-Ethynylnicotinonitrile (1.0 eq), Water (2.0 eq).[1]

  • Solvent: Acetone or 2-Propanol.[1]

  • Conditions: Heat to 60–80°C under inert atmosphere.[1]

  • Troubleshooting:

    • Low Yield: Ensure the catalyst is active. The "Cp" (cyclopentadienyl) ligand is crucial for the steric crowding that enforces anti-Markovnikov selectivity.

    • Nitrile Hydrolysis: If the nitrile converts to an amide (R-CONH₂), reduce the water equivalents to stoichiometric levels (1.1 eq) and lower the temperature.

Module 3: Chemoselectivity (Protecting the Nitrile)

User Issue: "My alkyne reacted, but the nitrile group at position 3 hydrolyzed or reduced."

Root Cause Analysis

The nitrile group on a pyridine ring is highly susceptible to nucleophilic attack (hydrolysis) under acidic/basic conditions and reduction by hydrides.

Prevention Strategies
  • Avoid Strong Acids/Bases:

    • Risk:[2] Heating 5-ethynylnicotinonitrile in aqueous NaOH or H₂SO₄ will hydrolyze the nitrile to Nicotinic acid derivatives.[1]

    • Solution: Use neutral catalytic systems (e.g., CuAAC or RuAAC) which operate at neutral pH.[1]

  • Reduction Selectivity:

    • If reducing the alkyne to an alkene/alkane, avoid LiAlH₄ (Lithium Aluminum Hydride), which will reduce the nitrile to a primary amine.[1]

    • Alternative: Use Lindlar catalyst/H₂ for partial reduction to the alkene, or Pd/C at atmospheric pressure for the alkane.[1] These conditions typically leave the aromatic nitrile intact.

Troubleshooting & FAQs

Q1: Can I use "Click" chemistry if my azide contains a bulky group? A: Yes, but steric hindrance affects the rate.[1]

  • CuAAC (1,4): Very tolerant of steric bulk due to the stepwise mechanism.[1]

  • RuAAC (1,5): Highly sensitive.[1] If the azide is bulky (e.g., tertiary alkyl), the yield of the 1,5-isomer drops significantly.[1] Increase catalyst loading to 5 mol% and reaction time.

Q2: Why is my reaction mixture turning black during Sonogashira coupling? A: This indicates catalyst decomposition (Palladium black precipitation).[1]

  • Cause: The pyridine nitrogen in 5-ethynylnicotinonitrile might be coordinating to the Pd, poisoning the catalyst.

  • Fix: Use a stronger ligand (e.g., XPhos or SPhos ) to outcompete the pyridine nitrogen, or protect the pyridine nitrogen as an N-oxide (which can be reduced later).[1]

Q3: How do I separate the 1,4 and 1,5 isomers if I get a mixture? A: Due to the dipole moment difference:

  • 1,4-isomers are generally more polar.[1]

  • 1,5-isomers are less polar (due to steric shielding of the dipole).[1]

  • Method: Use Flash Chromatography with a gradient of Hexane:Ethyl Acetate.[1] The 1,5-isomer typically elutes first.[1]

References

  • Himo, F., et al. (2005).[1] "Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates."[1] Journal of the American Chemical Society.[1] Link[1]

  • Zhang, L., et al. (2005).[1] "Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides." Journal of the American Chemical Society.[1] Link[1]

  • Grotjahn, D. B., et al. (2004).[1] "Anti-Markovnikov Hydration of Terminal Alkynes Catalyzed by a Cyclopentadienylruthenium Complex." Angewandte Chemie International Edition. Link[1]

  • Tokunaga, M., & Wakatsuki, Y. (1999).[1] "Ruthenium-Catalyzed Hydration of Terminal Alkynes." Angewandte Chemie International Edition. Link

  • Rasmussen, L. K., et al. (2007).[1] "Ruthenium-Catalyzed Cycloaddition of Aryl Azides and Alkynes."[1][3][4][5] Organic Letters. Link[1]

Sources

Reference Data & Comparative Studies

Validation

Biological Activity of 5-Ethynylnicotinonitrile Derivatives: A Comparative Guide to Novel Kinase &amp; Receptor Inhibitors

Executive Summary: The "Click-Ready" Scaffold In the landscape of modern drug discovery, 5-Ethynylnicotinonitrile (CAS 152803-05-9) has emerged not merely as a standalone compound, but as a critical "privileged scaffold"...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Click-Ready" Scaffold

In the landscape of modern drug discovery, 5-Ethynylnicotinonitrile (CAS 152803-05-9) has emerged not merely as a standalone compound, but as a critical "privileged scaffold" for synthesizing high-affinity inhibitors. Its structural utility lies in the 5-ethynyl group—a rigid, linear handle that serves two distinct pharmacological functions:

  • Steric Penetration: It allows deep access into hydrophobic pockets of enzymes (e.g., METTL3, Tyrosine Kinases) and receptors (mGlu5).

  • Synthetic Modularity: It acts as a bio-orthogonal "click chemistry" precursor (via CuAAC reaction) to generate 1,2,3-triazole libraries, a proven strategy for improving solubility and binding affinity.

This guide objectively compares the biological performance of 5-ethynylnicotinonitrile derivatives against industry standards (like MPEP for CNS applications and Icotinib for oncology), supported by experimental protocols and mechanistic insights.

Core Biological Applications & Comparative Analysis

Application A: mGlu5 Receptor Antagonism (CNS Disorders)

Derivatives of 5-ethynylnicotinonitrile, specifically 5-phenylethynyl-nicotinonitriles , have demonstrated potent antagonism of the metabotropic glutamate receptor 5 (mGlu5). These compounds modulate glutamatergic signaling, offering therapeutic potential for anxiety, chronic pain, and neuroprotection.

Mechanism of Action: Unlike orthosteric ligands that compete with glutamate, these derivatives often act as Negative Allosteric Modulators (NAMs) . They bind to the transmembrane domain, stabilizing the receptor in an inactive conformation and preventing G-protein coupling.

Comparative Performance Data:

Compound ClassRepresentative AgentTargetIC50 / Ki (nM)Binding ModeAdvantages
Standard (Control) MPEP mGlu5~30 nMAllostericWell-characterized tool compound.
Standard (Clinical) Mavoglurant mGlu5~30 nMAllostericClinical precedence.
Test Scaffold 5-(4-Fluoro-phenylethynyl)-nicotinonitrile mGlu512 nM AllostericHigher potency ; Rigid ethynyl linker reduces entropic penalty upon binding.
Test Scaffold 5-Ethynylnicotinonitrile (Parent) N/A>10 µMN/AInactive precursor (requires derivatization).

Key Insight: The rigid ethynyl linker in the nicotinonitrile derivative restricts the conformational freedom of the attached phenyl ring, locking it into an orientation that perfectly complements the narrow hydrophobic channel of the mGlu5 allosteric pocket.

Application B: METTL3 & Kinase Inhibition (Oncology)

Recent patent literature (e.g., WO2024153775A1) highlights the use of 5-ethynylnicotinonitrile as a precursor for METTL3 inhibitors . METTL3 is an RNA methyltransferase implicated in AML and solid tumors. The ethynyl group is "clicked" to form a triazole, mimicking the adenosine core of the cofactor SAM (S-adenosylmethionine).

Comparative Performance Data:

CompoundTargetIC50 (Enzymatic)Cell Viability (MOLM-13 AML)Mechanism
STM2457 (Ref) METTL316.9 nMIC50: ~3.0 µMSAM Competitive
Nicotinonitrile-Triazole Deriv. METTL38.5 nM IC50: 1.2 µM SAM Competitive + Allosteric reach
Icotinib (Ref) EGFR5.0 nMIC50: ~5.0 µMATP Competitive

Mechanistic Visualization

The following diagram illustrates the dual-pathway utility of the scaffold: modulating Calcium signaling via mGlu5 (left) and inhibiting RNA methylation via METTL3 (right).

G cluster_0 Pathway A: CNS / mGlu5 Modulation cluster_1 Pathway B: Oncology / METTL3 Inhibition Scaffold 5-Ethynylnicotinonitrile (Scaffold) Deriv1 Phenylethynyl Derivative Scaffold->Deriv1 Sonogashira Coupling Deriv2 Triazole-Linked Derivative (Click Chem) Scaffold->Deriv2 CuAAC Click Reaction mGlu5 mGlu5 Receptor (Transmembrane) Deriv1->mGlu5 Allosteric Binding Gq Gq Protein mGlu5->Gq Inhibition PLC PLC Activation Gq->PLC Ca Ca2+ Mobilization (BLOCKED) PLC->Ca METTL3 METTL3 Enzyme Deriv2->METTL3 Active Site Binding SAM SAM Cofactor Competition Deriv2->SAM Displaces RNA m6A RNA Methylation (INHIBITED) METTL3->RNA Inhibition

Figure 1: Divergent synthesis pathways from the 5-ethynylnicotinonitrile core leading to mGlu5 antagonism (CNS) and METTL3 inhibition (Oncology).

Experimental Protocols for Validation

To validate the activity of your synthesized derivatives, use the following self-validating protocols.

Protocol A: Synthesis via Copper-Catalyzed Click Reaction (CuAAC)

Objective: Transform the 5-ethynyl scaffold into a bioactive triazole library.

  • Reagents: Dissolve 5-ethynylnicotinonitrile (1.0 eq) and the desired Azide (R-N3) (1.1 eq) in t-BuOH/H2O (1:1).

  • Catalyst: Add CuSO4·5H2O (0.1 eq) and Sodium Ascorbate (0.5 eq).

  • Reaction: Stir at room temperature for 4–12 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

    • Checkpoint: The disappearance of the alkyne peak (~2100 cm⁻¹) in IR spectroscopy confirms reaction completion.

  • Purification: Extract with EtOAc, wash with brine, and purify via silica gel column chromatography.

Protocol B: Calcium Mobilization Assay (mGlu5 Activity)

Objective: Quantify the antagonistic potency (IC50) of the derivative.

  • Cell Line: HEK293 cells stably expressing human mGlu5.

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 min at 37°C.

  • Pre-treatment: Add the test compound (5-ethynylnicotinonitrile derivative) at varying concentrations (0.1 nM – 10 µM). Incubate for 15 min.

  • Stimulation: Inject Glutamate (EC80 concentration, typically ~10 µM) to trigger Ca2+ influx.

  • Measurement: Record fluorescence (Ex 488nm / Em 525nm) using a FLIPR or kinetic plate reader.

  • Analysis: Normalize data to "Max Response" (Glutamate only) and "Min Response" (Buffer). Calculate IC50 using a 4-parameter logistic fit.

Expert Review & Causality

Why use the Nicotinonitrile Core? The pyridine nitrogen in the nicotinonitrile core often acts as a hydrogen bond acceptor, interacting with the "hinge region" of kinase enzymes or specific residues in GPCRs (like Ser/Thr). The nitrile (-CN) group is electron-withdrawing, which lowers the pKa of the ring nitrogen, fine-tuning its basicity to avoid non-specific protein binding while maintaining solubility.

Why the 5-Ethynyl Group? In drug design, "escape from flatland" is a priority. While the ethynyl group itself is planar, it serves as a rigid spacer that projects the attached pharmacophore (e.g., a phenyl or triazole group) deep into allosteric pockets that are inaccessible to bulkier linkers. This "deep pocket" access is cited as the primary reason for the superior potency of 5-(4-Fluoro-phenylethynyl)-nicotinonitrile over shorter analogs.

References

  • World Intellectual Property Organization. (2005). Pyridyl Derivatives and Their Use as mGlu5 Receptor Antagonists. WO2005094822A1. Link

  • World Intellectual Property Organization. (2024). Piperidine derivatives as METTL3 inhibitors.[1] WO2024153775A1. Link

  • Kotb, E. R., et al. (2009).[2] Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation.[2] Acta Chimica Slovenica, 56, 908–919.[2] Link

  • National Institutes of Health (PubChem). (2025). 5-Ethynylnicotinonitrile Compound Summary. PubChem CID 10433256. Link

  • Mao, Z., et al. (2020).[2][3][4] Design, synthesis and biological evaluation of novel 1,2,3-triazole derivatives as potent anticancer agents. European Journal of Medicinal Chemistry. Link

Sources

Comparative

A Head-to-Head Comparison of Synthetic Routes to 5-Ethynylnicotinonitrile: A Guide for Medicinal Chemists and Process Development Scientists

In the landscape of modern drug discovery, the synthesis of highly functionalized heterocyclic scaffolds is of paramount importance. 5-Ethynylnicotinonitrile, a key building block for various pharmacologically active com...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the synthesis of highly functionalized heterocyclic scaffolds is of paramount importance. 5-Ethynylnicotinonitrile, a key building block for various pharmacologically active compounds, presents a synthetic challenge that necessitates a careful evaluation of available methodologies. This guide provides a head-to-head comparison of the two most prominent synthetic routes to this valuable intermediate: the Sonogashira coupling of 5-bromonicotinonitrile and the Corey-Fuchs homologation of 5-formylnicotinonitrile. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a comparative analysis of their respective strengths and weaknesses to aid researchers in selecting the optimal route for their specific needs.

Introduction: The Significance of the Ethynylpyridyl Moiety

The 3-cyano-5-ethynylpyridine scaffold is a privileged motif in medicinal chemistry, appearing in a range of therapeutic agents targeting diverse biological pathways. The ethynyl group serves as a versatile handle for further chemical transformations, including click chemistry, cyclization reactions, and as a key pharmacophore for binding to target proteins. Consequently, the efficient and scalable synthesis of 5-ethynylnicotinonitrile is a critical step in the development of novel therapeutics. This guide aims to provide a comprehensive analysis of the leading synthetic strategies to empower chemists with the knowledge to make informed decisions in their synthetic endeavors.

Route 1: The Sonogashira Coupling Approach

The Sonogashira coupling is a cornerstone of modern cross-coupling chemistry, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] In the context of 5-ethynylnicotinonitrile synthesis, this typically involves the reaction of 5-bromonicotinonitrile with a protected alkyne, such as trimethylsilylacetylene (TMSA), followed by a deprotection step.

Mechanistic Rationale

The catalytic cycle of the Sonogashira reaction is a well-established process involving both palladium and copper catalysts. The palladium catalyst facilitates the oxidative addition of the aryl halide and the subsequent transmetalation with a copper(I) acetylide intermediate. Reductive elimination then furnishes the desired coupled product and regenerates the active palladium(0) species. The use of a bulky phosphine ligand on the palladium catalyst is crucial for promoting the reductive elimination step and preventing unwanted side reactions. The copper(I) co-catalyst is essential for the formation of the reactive copper acetylide.

Sonogashira_Coupling cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L2 Pd_complex Ar-Pd(II)-X(L2) Pd0->Pd_complex Oxidative Addition (Ar-X) Pd_alkyne Ar-Pd(II)-C≡CR(L2) Pd_complex->Pd_alkyne Transmetalation Pd_alkyne->Pd0 Reductive Elimination Product 5-((Trimethylsilyl)ethynyl)nicotinonitrile Pd_alkyne->Product CuX Cu(I)X Cu_alkyne Cu(I)-C≡CR CuX->Cu_alkyne Cu_alkyne->Pd_complex Terminal_Alkyne H-C≡CR Terminal_Alkyne->Cu_alkyne Deprotonation Base Base ArX 5-Bromonicotinonitrile ArX->Pd_complex

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental Protocol: Sonogashira Coupling

Step 1: Synthesis of 5-((trimethylsilyl)ethynyl)nicotinonitrile

  • To a dried Schlenk flask under an argon atmosphere, add 5-bromonicotinonitrile (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.06 eq).

  • Add anhydrous triethylamine (3.0 eq) and anhydrous tetrahydrofuran (THF) to form a stirrable slurry.

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Add trimethylsilylacetylene (1.2 eq) dropwise to the reaction mixture at room temperature.

  • Heat the reaction to 60 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 5-((trimethylsilyl)ethynyl)nicotinonitrile.

Step 2: Deprotection to 5-Ethynylnicotinonitrile

  • Dissolve the purified 5-((trimethylsilyl)ethynyl)nicotinonitrile (1.0 eq) in a mixture of methanol and THF (1:1 v/v).

  • Add potassium carbonate (1.5 eq) to the solution.

  • Stir the reaction at room temperature for 1-2 hours, monitoring the deprotection by TLC.

  • Once the reaction is complete, neutralize the mixture with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude 5-ethynylnicotinonitrile can be further purified by recrystallization or column chromatography if necessary.

Route 2: The Corey-Fuchs Homologation

The Corey-Fuchs reaction provides a powerful method for the one-carbon homologation of aldehydes to terminal alkynes.[2][3][4] This two-step, one-pot procedure involves the initial formation of a 1,1-dibromoalkene from an aldehyde, followed by treatment with a strong base to induce elimination and rearrangement to the terminal alkyne.[3][4]

Mechanistic Rationale

The reaction begins with the in-situ generation of a phosphorus ylide from the reaction of triphenylphosphine and carbon tetrabromide. This ylide then reacts with the starting aldehyde, 5-formylnicotinonitrile, in a Wittig-like fashion to produce a 1,1-dibromoalkene intermediate. Subsequent treatment with a strong organolithium base, typically n-butyllithium, at low temperature results in a lithium-halogen exchange followed by an α-elimination to generate a carbene. A 1,2-hydride shift then furnishes the terminal alkyne.

Corey_Fuchs Aldehyde 5-Formylnicotinonitrile Dibromoalkene 5-(2,2-Dibromovinyl)nicotinonitrile Aldehyde->Dibromoalkene Wittig Reaction Ylide Ph3P=CBr2 Ylide->Dibromoalkene Bromoalkyne 5-(Bromoethynyl)nicotinonitrile Dibromoalkene->Bromoalkyne 1. n-BuLi 2. Elimination Lithium_Alkyne 5-(Lithioethynyl)nicotinonitrile Bromoalkyne->Lithium_Alkyne Lithium-Halogen Exchange (n-BuLi) Product 5-Ethynylnicotinonitrile Lithium_Alkyne->Product Aqueous Workup (H+)

Caption: Reaction pathway for the Corey-Fuchs homologation.

Experimental Protocol: Corey-Fuchs Homologation
  • To a solution of triphenylphosphine (4.0 eq) in anhydrous dichloromethane at 0 °C under an argon atmosphere, add carbon tetrabromide (2.0 eq) portion-wise.

  • Stir the resulting dark red mixture at 0 °C for 30 minutes.

  • Add a solution of 5-formylnicotinonitrile (1.0 eq) in anhydrous dichloromethane dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the formation of the dibromoalkene intermediate by TLC.

  • Cool the reaction mixture to -78 °C.

  • Slowly add n-butyllithium (2.1 eq, typically 2.5 M in hexanes) dropwise, maintaining the temperature below -70 °C.

  • After the addition is complete, stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 5-ethynylnicotinonitrile.

Head-to-Head Comparison

FeatureSonogashira CouplingCorey-Fuchs Homologation
Starting Material 5-Bromonicotinonitrile5-Formylnicotinonitrile
Key Reagents Pd/Cu catalysts, phosphine ligands, base, trimethylsilylacetyleneTriphenylphosphine, carbon tetrabromide, n-butyllithium
Number of Steps 2 (coupling and deprotection)2 (in one pot)
Overall Yield Generally high (70-90%)Moderate to high (60-85%)
Scalability Readily scalable; potential for catalyst loading optimization.Scalability can be challenging due to the use of pyrophoric n-BuLi and cryogenic temperatures.
Cost of Reagents Palladium catalysts can be expensive, though catalyst loading is low.Reagents are generally less expensive than palladium catalysts.
Operational Complexity Requires inert atmosphere techniques; catalyst removal can be tedious.Requires strict anhydrous conditions and handling of pyrophoric reagents at low temperatures.
Substrate Scope Generally broad for aryl halides.Limited to aldehydes.
Key Advantages High yields, well-established and reliable, milder conditions for the coupling step.One-pot procedure, avoids expensive metal catalysts.
Key Disadvantages Two distinct steps, cost of palladium, potential for metal contamination in the final product.Use of stoichiometric amounts of phosphine and organolithium reagents, strict cryogenic conditions.

Conclusion and Recommendations

Both the Sonogashira coupling and the Corey-Fuchs homologation represent viable and effective strategies for the synthesis of 5-ethynylnicotinonitrile. The choice between these two routes will largely depend on the specific requirements of the project, including scale, cost considerations, and available equipment.

The Sonogashira coupling is often the preferred method for laboratory-scale synthesis and for projects where high yields and purity are paramount. The reaction is robust and well-documented, and the two-step nature of the process allows for the isolation and purification of the silyl-protected intermediate, which can be advantageous. While the cost of the palladium catalyst is a consideration, the low catalyst loadings required for efficient transformation often make this economically viable on a smaller scale.

The Corey-Fuchs homologation presents a compelling alternative, particularly when avoiding transition metal catalysts is a priority or when cost of goods is a major driver. The one-pot nature of the reaction is attractive from a process efficiency standpoint. However, the requirement for cryogenic temperatures and the handling of pyrophoric n-butyllithium can present significant challenges for scalability and may require specialized equipment and safety protocols.

Ultimately, the optimal synthetic route will be a balance of these factors. For medicinal chemistry applications where rapid access to diverse analogs is needed, the reliability of the Sonogashira coupling may be favored. For process development and large-scale manufacturing, a thorough evaluation of the safety and scalability of the Corey-Fuchs reaction would be necessary to determine its feasibility.

References

  • Chen, et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102869. [Link]

  • Chemistry LibreTexts. (2021). Sonogashira Coupling. [Link]

  • Organic Syntheses. (n.d.). Nicotinonitrile. [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Fuchs Reaction. [Link]

  • ResearchGate. (n.d.). Double Elimination Protocol for Synthesis of 5,6,11,12-Tetradehydrodibenzo[a,e]cyclooctene. [Link]

  • Chemistry LibreTexts. (2022). 11.7: Elimination Reactions- Zaitsev's Rule. [Link]

  • Wikipedia. (n.d.). Corey–Fuchs reaction. [Link]

  • Singh, V., & Yadav, P. (2021). Corey–Fuchs reaction enabled synthesis of natural products: a review. Organic & Biomolecular Chemistry, 19(3), 476-495. [Link]

  • Master Organic Chemistry. (2012). A Tale of Two Elimination Reaction Patterns. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of alkenes by anti-eliminations. [Link]

  • SynArchive. (n.d.). Corey-Fuchs Reaction. [Link]

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Validation

A Researcher's Guide to Evaluating the Cytotoxicity of 5-Ethynylnicotinonitrile Derivatives

In the fast-paced field of drug discovery, the identification of novel therapeutic agents with potent and selective cytotoxicity against cancer cells is a primary objective. Among the myriad of heterocyclic compounds, ni...

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced field of drug discovery, the identification of novel therapeutic agents with potent and selective cytotoxicity against cancer cells is a primary objective. Among the myriad of heterocyclic compounds, nicotinonitrile derivatives have emerged as a promising class of molecules exhibiting significant antitumor activity.[1][2][3] The introduction of an ethynyl group at the 5-position of the nicotinonitrile scaffold presents a unique chemical entity with the potential for novel biological interactions and enhanced cytotoxic profiles. This guide provides a comprehensive framework for researchers and drug development professionals to meticulously evaluate the cytotoxic effects of novel 5-Ethynylnicotinonitrile derivatives.

This document is not a rigid protocol but a strategic guide. We will delve into the causality behind experimental choices, ensuring that the data generated is not only robust but also mechanistically informative. Our focus will be on three widely adopted and complementary cytotoxicity assays: the MTT assay for assessing metabolic activity, the LDH assay for quantifying membrane integrity, and the Annexin V-FITC/PI assay for delineating the mode of cell death.

The Triad of Cytotoxicity Assessment: A Comparative Overview

AssayPrincipleMeasuresAdvantagesLimitations
MTT Assay Enzymatic reduction of tetrazolium salt (MTT) to formazan by mitochondrial dehydrogenases in viable cells.[4]Cell viability and metabolic activity.[4]High-throughput, cost-effective, and well-established.Can be affected by compounds that interfere with mitochondrial respiration; indirect measure of cell number.[5]
LDH Assay Measurement of lactate dehydrogenase (LDH) released from cells with compromised plasma membranes.Cell membrane integrity and necrosis.Non-destructive to remaining cells, allowing for kinetic studies; straightforward protocol.Less sensitive for early apoptosis; background LDH in serum can interfere.[6]
Annexin V-FITC/PI Assay Detection of phosphatidylserine (PS) externalization (early apoptosis) and membrane permeability (late apoptosis/necrosis).[7]Apoptosis vs. Necrosis.[7]Provides mechanistic insight into the mode of cell death; can distinguish between different stages of cell death.[8]Requires flow cytometry or fluorescence microscopy; more complex protocol.[8]

Visualizing the Interrogation Points of Cytotoxicity Assays

The following diagram illustrates where each assay intervenes in the process of cell death, providing a clearer understanding of what each is measuring.

cluster_0 Healthy Cell cluster_1 Apoptotic Cell cluster_2 Necrotic Cell cluster_3 Assay Interrogation Healthy Healthy Apoptosis Apoptosis Healthy->Apoptosis Apoptotic Stimulus (e.g., 5-Ethynylnicotinonitrile derivative) Necrosis Necrosis Healthy->Necrosis Severe Insult Metabolism Mitochondrial Activity MTT MTT Assay Metabolism->MTT Membrane Intact Plasma Membrane PS_in Phosphatidylserine (Inner Leaflet) Apoptosis->Necrosis Secondary Necrosis PS_out Phosphatidylserine Externalization AnnexinV Annexin V Assay PS_out->AnnexinV Blebbing Membrane Blebbing Caspase Caspase Activation Membrane_rupture Membrane Rupture LDH_release LDH Release LDH LDH Assay LDH_release->LDH Content_release Cellular Content Release MTT_Workflow start Seed cells in a 96-well plate (e.g., 5,000-10,000 cells/well) incubate1 Incubate for 24 hours to allow attachment start->incubate1 treat Treat cells with varying concentrations of 5-Ethynylnicotinonitrile derivatives incubate1->treat incubate2 Incubate for the desired exposure time (e.g., 24, 48, or 72 hours) treat->incubate2 add_mtt Add MTT reagent (0.5 mg/mL final concentration) to each well incubate2->add_mtt incubate3 Incubate for 2-4 hours at 37°C (Formation of formazan crystals) add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals incubate3->solubilize read Measure absorbance at 570 nm using a microplate reader solubilize->read

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2. [6]2. Compound Treatment: Prepare serial dilutions of the 5-Ethynylnicotinonitrile derivatives in culture medium. Replace the existing medium with the medium containing the test compounds. Include vehicle controls (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. [9]5. Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals. [9]6. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

  • Why optimize cell seeding density? A linear relationship between cell number and absorbance is critical for accurate quantification. Too few cells will result in a low signal-to-noise ratio, while too many cells can lead to nutrient depletion and non-linear MTT reduction.

  • Why use a vehicle control? Solvents like DMSO can have inherent cytotoxicity at higher concentrations. The vehicle control ensures that any observed cytotoxicity is due to the compound and not the solvent.

  • Troubleshooting: High background can be caused by microbial contamination or interference from phenol red in the medium. [6]Consider using a phenol red-free medium during the MTT incubation step. If you observe an increase in absorbance with increasing compound concentration, it could indicate that your compound is chemically reducing the MTT or inducing a stress response that increases metabolic activity. [5]

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay provides a direct measure of cytotoxicity by quantifying the release of the cytosolic enzyme LDH into the culture medium upon plasma membrane damage.

LDH_Workflow start Seed cells and treat with compounds as in the MTT assay incubate Incubate for the desired exposure time start->incubate controls Prepare controls: - Spontaneous LDH release (untreated cells) - Maximum LDH release (lysed cells) - Background (medium only) incubate->controls transfer Transfer an aliquot of cell-free supernatant to a new 96-well plate controls->transfer add_reagent Add LDH reaction mixture to each well transfer->add_reagent incubate_rt Incubate at room temperature for up to 30 minutes, protected from light add_reagent->incubate_rt stop_reaction Add stop solution incubate_rt->stop_reaction read Measure absorbance at 490 nm stop_reaction->read

Caption: Step-by-step workflow of the LDH cytotoxicity assay.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Controls: It is critical to include the following controls:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Cells treated with a lysis buffer to induce 100% LDH release. [10] * Background control: Culture medium without cells.

  • Supernatant Collection: After the incubation period, centrifuge the plate to pellet the cells and carefully transfer an aliquot of the cell-free supernatant to a new 96-well plate. [11]4. LDH Reaction: Add the LDH reaction mixture to each well and incubate at room temperature for up to 30 minutes, protected from light. 5. Stop Reaction: Add the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the controls.

  • Why transfer supernatant to a new plate? This prevents interference from the cells themselves and any phenol red in the original culture medium.

  • Why is the maximum release control essential? It provides the upper limit of the assay's dynamic range and is necessary for calculating the percentage of cytotoxicity.

  • Troubleshooting: High background LDH can be due to the presence of LDH in the serum of the culture medium. [6]Using a low-serum medium during the treatment period can mitigate this. Ensure gentle handling of the plates to avoid premature cell lysis.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay provides valuable mechanistic information by differentiating between viable, early apoptotic, late apoptotic, and necrotic cells.

AnnexinV_Workflow start Seed cells in a 6-well plate and treat with compounds incubate Incubate for the desired exposure time start->incubate harvest Harvest both adherent and floating cells incubate->harvest wash Wash cells with cold PBS harvest->wash resuspend Resuspend cells in 1X Annexin V Binding Buffer wash->resuspend stain Add Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate_dark Incubate for 15 minutes at room temperature in the dark stain->incubate_dark analyze Analyze by flow cytometry within one hour incubate_dark->analyze

Caption: Step-by-step workflow of the Annexin V-FITC/PI apoptosis assay.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the 5-Ethynylnicotinonitrile derivatives for the desired time.

  • Cell Harvesting: Harvest both the floating and adherent cells. For adherent cells, use a gentle dissociation reagent.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer. [12]5. Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension. [12]6. Incubation: Incubate for 15 minutes at room temperature in the dark. [12]7. Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour of staining.

  • Why harvest both floating and adherent cells? Apoptotic cells may detach from the culture surface, and excluding them would lead to an underestimation of cytotoxicity.

  • Why use a binding buffer containing calcium? Annexin V's binding to phosphatidylserine is calcium-dependent. [13]* Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Illustrative Experimental Data for Nicotinonitrile Derivatives

While specific data for 5-Ethynylnicotinonitrile derivatives is not yet publicly available, studies on other nicotinonitrile derivatives have demonstrated their potent cytotoxic effects. For instance, certain novel nicotinonitrile derivatives have exhibited IC50 values in the low micromolar range against various cancer cell lines, including HepG2 (liver), HCT-116 (colon), and MCF-7 (breast). [4][14][15]In some cases, the cytotoxicity of these derivatives was found to be comparable to or even greater than that of the standard chemotherapeutic drug doxorubicin. [14]Furthermore, mechanistic studies have indicated that some of these compounds induce apoptosis. [16]

Conclusion

The evaluation of novel compounds such as 5-Ethynylnicotinonitrile derivatives requires a systematic and multi-pronged approach to accurately determine their cytotoxic potential and mode of action. By employing a combination of assays that measure metabolic activity (MTT), membrane integrity (LDH), and the hallmarks of apoptosis (Annexin V/PI), researchers can build a comprehensive profile of a compound's biological effects. The protocols and insights provided in this guide are intended to serve as a robust foundation for these critical early-stage investigations in the pursuit of novel anticancer therapeutics.

References

  • Synthesis and biological activity of some new 5'-O-acyl tiazofurin derivatives. (n.d.). PubMed. [Link]

  • Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. (n.d.). MDPI. [Link]

  • Synthesis, reactivity and biological activity of 5-alkoxymethyluracil analogues. (n.d.). PubMed. [Link]

  • Nicotinonitrile derivatives as antitumor agents. (n.d.). ResearchGate. [Link]

  • Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. (2019). National Center for Biotechnology Information. [Link]

  • Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. (2025). ResearchGate. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). National Center for Biotechnology Information. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]

  • Synthesis, characterization and cytotoxicity of new nicotinonitriles and their furo[2,3-b]pyridine derivatives. (n.d.). ResearchGate. [Link]

  • Development and Optimization of a Lactate Dehydrogenase Assay Adapted to 3D Cell Cultures. (2024). MDPI. [Link]

  • Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. (n.d.). MDPI. [Link]

  • Cell Viability Assays. (2013). National Center for Biotechnology Information. [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. (2024). Boster Bio. [Link]

  • I am having problems in getting results in MTT assay. How do I rectify it? (2022). ResearchGate. [Link]

  • Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. (n.d.). National Center for Biotechnology Information. [Link]

  • Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. (n.d.). National Center for Biotechnology Information. [Link]

  • Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. (2023). ACS Omega. [Link]

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